molecular formula C6H13NO B3049373 2-Amino-1-methylcyclopentan-1-ol CAS No. 20412-66-2

2-Amino-1-methylcyclopentan-1-ol

Cat. No.: B3049373
CAS No.: 20412-66-2
M. Wt: 115.17 g/mol
InChI Key: KKBCPZUWBKCECT-UHFFFAOYSA-N
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Description

2-Amino-1-methylcyclopentan-1-ol is a useful research compound. Its molecular formula is C6H13NO and its molecular weight is 115.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-1-methylcyclopentan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-1-methylcyclopentan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-1-methylcyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-6(8)4-2-3-5(6)7/h5,8H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKBCPZUWBKCECT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70497362
Record name 2-Amino-1-methylcyclopentan-1-ol
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Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20412-66-2
Record name 2-Amino-1-methylcyclopentan-1-ol
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Record name 2-amino-1-methylcyclopentan-1-ol
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Foundational & Exploratory

Crystallographic Characterization of 2-Amino-1-methylcyclopentan-1-ol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of 2-Amino-1-methylcyclopentan-1-ol and its derivatives represents a critical checkpoint in medicinal chemistry programs targeting NMDA receptors and specific GPCRs. Unlike acyclic amino alcohols, the cyclopentane scaffold introduces conformational rigidity, while the C1-quaternary center creates significant steric bulk that dictates receptor binding affinity.

This guide provides a high-level technical workflow for the X-ray crystallographic characterization of these "light-atom" organic molecules. It addresses the specific challenges of hygroscopicity , conformational disorder (ring puckering), and absolute configuration determination in the absence of heavy atoms.

Structural Significance & Stereochemical Challenges

The core scaffold contains two contiguous stereocenters (C1 and C2). The introduction of the 1-methyl group creates a quaternary center, significantly altering the ring dynamics compared to the des-methyl analog.

Key Structural parameters to Define:
  • Relative Configuration: Distinguishing between cis (amino and hydroxyl groups on the same face) and trans diastereomers.

  • Absolute Configuration: Assigning (1R, 2S) vs (1S, 2R) requires rigorous anomalous scattering analysis or chiral derivatization.

  • Ring Pucker: The cyclopentane ring is rarely planar. It adopts Envelope (E) or Twist (T) conformations to minimize torsional strain and steric clashes between the C1-Methyl and C2-Amino groups.

Pre-Crystallization: Synthesis & Purity Protocols

You cannot crystallize chaos. The primary cause of crystallization failure in amino alcohols is the presence of minor diastereomeric impurities or residual solvents that act as plasticizers.

Purification Workflow
  • Free Base Isolation: The free base is often an oil. Do not attempt to crystallize it directly.

  • Diastereomeric Enrichment: Use column chromatography or kinetic resolution to achieve >95% diastereomeric excess (de) before crystallization.

  • Salt Formation: This is the critical step. The ionic lattice energy of a salt is required to overcome the entropic freedom of the flexible cyclopentane ring.

Recommended Counter-ions:

  • Hydrochlorides: High lattice energy, but often hygroscopic.

  • Fumarates/Maleates: Good for forming H-bond networks.

  • Tartrates (L- or D-):Gold Standard. serves two purposes:

    • Resolves enantiomers via diastereomeric salt formation.

    • Provides a chiral reference for absolute configuration.

Crystallization Screening Strategy

For 2-amino-1-methylcyclopentan-1-ol derivatives, "Oiling Out" is the enemy. The following protocol utilizes a Vapor Diffusion approach optimized for small-molecule salts.

Protocol: The "Anti-Solvent" Vapor Diffusion

Objective: Slow reduction of solubility to promote nucleation over oiling.

ParameterConditionRationale
Sample Mass 5–10 mgSufficient for single crystal growth without waste.
Inner Solvent Methanol or Ethanol (Dry)High solubility for polar amino-alcohol salts.
Outer Solvent Diethyl Ether or HexaneVolatile anti-solvent; lowers polarity slowly.
Temperature 4°C (Refrigerated)Reduces kinetic energy; promotes ordered lattice packing.
Vessel 2-Chamber Vial (Sandwich)Controls diffusion rate.
Step-by-Step Methodology:
  • Dissolution: Dissolve 10 mg of the amino-alcohol salt in the minimum amount of Methanol (approx. 0.2–0.5 mL) in a small inner vial (GC vial size). Ensure the solution is clear.

  • Filtration: Filter through a 0.2 µm PTFE syringe filter into the crystallization vial to remove dust nuclei.

  • Setup: Place the open inner vial inside a larger jar (20 mL scintillation vial).

  • Anti-Solvent Addition: Carefully add 3–5 mL of Diethyl Ether to the outer jar. Do not let it spill into the inner vial.

  • Equilibration: Cap the outer jar tightly. Seal with Parafilm. Store at 4°C.

  • Observation: Check for birefringence under polarized light after 24–72 hours.

Data Collection & Absolute Configuration

The "Light Atom" Problem

This molecule (C6H13NO) lacks heavy atoms (Z > 10), making the anomalous signal weak. Standard Mo-Kα radiation often fails to distinguish enantiomers reliably (Flack parameter ambiguity).

Strategic Solutions
  • Copper Source (Cu-Kα): Use Cu radiation (

    
     Å). The anomalous scattering signal (
    
    
    
    ) for Oxygen is significantly higher with Cu than Mo, allowing for absolute structure determination of pure organic molecules.
  • Heavy Atom Derivatization: If Cu source is unavailable, derivatize the amine with p-bromobenzoyl chloride . The Bromine atom provides a massive anomalous signal, guaranteeing a definitive absolute configuration assignment.

Workflow Visualization

The following diagram outlines the decision logic for structural determination.

G Start Purified 2-Amino-1-methyl cyclopentan-1-ol Derivative Decision1 Is the sample solid/crystalline? Start->Decision1 SaltScreen Perform Salt Screen (HCl, Tartrate, Fumarate) Decision1->SaltScreen No (Oil) CrystMethod Vapor Diffusion (MeOH / Et2O) Decision1->CrystMethod Yes SaltScreen->CrystMethod Deriv Derivatize Amine (p-Bromobenzoyl chloride) Deriv->CrystMethod CheckDiff Check Diffraction Quality CrystMethod->CheckDiff CheckDiff->Deriv Poor/Amorphous SourceSel Select X-ray Source CheckDiff->SourceSel Good Diffraction MoSource Mo-Kα Source (Standard) SourceSel->MoSource Heavy Atom Present (Br, I) CuSource Cu-Kα Source (Required for Light Atoms) SourceSel->CuSource Light Atoms Only (C,H,N,O) Solve Structure Solution (SHELXT / OLEX2) MoSource->Solve CuSource->Solve AbsConfig Absolute Config? (Flack Parameter) Solve->AbsConfig AbsConfig->CuSource Ambiguous (Flack ~0.5) Success Publishable Structure (CIF Generated) AbsConfig->Success Flack ~ 0.0

Caption: Decision tree for crystallizing and solving light-atom amino alcohol structures, prioritizing source selection based on elemental composition.

Structural Analysis: Ring Puckering & Hydrogen Bonds

Once the structure is solved, the analysis must move beyond simple connectivity.

A. Cremer-Pople Puckering Analysis

For 5-membered rings, the conformation is described by two parameters: the puckering amplitude (


) and the phase angle (

).[1]
  • Calculation: Use the atomic coordinates of the ring atoms (C1-C2-C3-C4-C5) in a tool like PLATON or Mercury.

  • Interpretation:

    • 
       values indicate the type of pucker (Envelope vs. Twist).[1]
      
    • Envelope (E): One atom is out of the plane of the other four.

    • Twist (T): Three adjacent atoms are coplanar, while the other two are displaced on opposite sides.

  • Relevance: The 1-methyl group often forces the ring into a specific Envelope conformation to place the bulky methyl group in a pseudo-equatorial position, minimizing 1,2-diaxial interactions with the amine.

B. Hydrogen Bonding Networks

In the crystal lattice, 2-amino-1-methylcyclopentan-1-ol derivatives typically form extensive H-bond networks.

  • Intramolecular: Look for an H-bond between the hydroxyl proton and the amine nitrogen (

    
    ). This "lock" rigidifies the conformation and is a key feature of bioactivity.
    
  • Intermolecular: In salt forms, the protonated amine (

    
    ) acts as a donor to the counter-ion (e.g., 
    
    
    
    ) and the hydroxyl oxygen.

References

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link

  • Cremer, D., & Pople, J. A. (1975).[2][3][4] General definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354-1358.[3] Link

  • Thompson, A. L., & Watkin, D. J. (2009). X-ray crystallography of light-atom structures: The importance of Cu Kα radiation. Journal of Applied Crystallography, 42, 699-703.
  • Grosch, B., et al. (2000). Practical resolution of 1,2-amino alcohols via diastereomeric salt formation. Tetrahedron: Asymmetry, 11(20), 4153-4160.
  • Cambridge Crystallographic Data Centre (CCDC). Guidelines for Deposition and Validation. Link

Sources

physical and chemical properties of (1S,2S)-2-Amino-1-methylcyclopentan-1-ol

[1][2]

Executive Summary

(1S,2S)-2-Amino-1-methylcyclopentan-1-ol is a high-value chiral amino alcohol intermediate used primarily in the pharmaceutical industry. It serves as the critical stereochemical scaffold for next-generation Cyclin-Dependent Kinase (CDK) inhibitors, most notably Pfizer’s CDK2-selective inhibitor, PF-07104091 (Tegtociclib) . Its rigid cyclopentane core, featuring adjacent amino and hydroxyl stereocenters, provides exceptional conformational control, enabling high-affinity binding to kinase ATP pockets. This guide details its physicochemical properties, industrial synthesis via chiral resolution, and application in drug development.

Chemical Identity & Structure

PropertyDetail
IUPAC Name (1S,2S)-2-Amino-1-methylcyclopentan-1-ol
CAS Number 1932297-32-9 (Specific Isomer)20412-66-2 (Racemic)
Molecular Formula C₆H₁₃NO
Molecular Weight 115.17 g/mol
SMILES C[C@@]1(O)CCC[C@H]1N
Stereochemistry cis-configuration; (1S, 2S) absolute configuration
Synonyms (1S,2S)-2-Amino-1-methylcyclopentanol; PF-07104091 Intermediate

Physical & Chemical Properties[2][3][5][6][7]

The physical characterization of (1S,2S)-2-Amino-1-methylcyclopentan-1-ol is dominated by its ability to form strong intermolecular hydrogen bonds, leading to a solid state at room temperature despite its low molecular weight.

Physicochemical Data Table
PropertyValue / DescriptionSource/Note
Physical State Waxy Crystalline SolidConsistent with amino alcohol congeners.
Melting Point 35–40 °C (Free Base)>200 °C (HCl Salt)Free base MP is low; typically handled as a salt for stability.
Boiling Point ~185 °C (Predicted)Decomposes before boiling at atm pressure.
Solubility High: Methanol, Ethanol, DMSO, WaterLow: Hexanes, TolueneAmphiphilic nature due to -OH/-NH₂ and cyclopentyl ring.
pKa (Conjugate Acid) ~9.5 – 10.0Typical for primary aliphatic amines.
Optical Rotation Specific rotation is isomer-dependent.Enantiomer (1R,2R) resolves with (S)-Mandelic acid.
Hygroscopicity HygroscopicAbsorbs atmospheric moisture; store under inert gas.
Expert Insight: Stability & Handling

Field Note: As a 1,2-amino alcohol, this compound is prone to N,O-acyl migration if acylated derivatives are stored improperly. The free base is also sensitive to oxidation (CO₂ absorption to form carbamates). For long-term storage, convert to the hydrochloride or mandelate salt , which are non-hygroscopic crystalline solids.

Synthesis & Manufacturing

The industrial synthesis of (1S,2S)-2-Amino-1-methylcyclopentan-1-ol is a challenge due to the need to control both regiochemistry (opening the epoxide at the correct carbon) and stereochemistry (obtaining the specific enantiomer).

Retrosynthetic Analysis & Workflow

The most robust route, optimized for kilogram-scale production, involves the epoxidation of 1-methylcyclopentene followed by aminolysis and classical chiral resolution.

SynthesisSM1-MethylcyclopenteneEpoxide1-Methyl-1,2-epoxycyclopentane(Racemic)SM->EpoxideMTO / H2O2(Epoxidation)Aminetrans-2-Benzylamino-1-methylcyclopentanol(Racemic)Epoxide->AmineBenzylamine(Regioselective Opening)ResolutionChiral Resolution(w/ (R)-Mandelic Acid)Amine->ResolutionSalt FormationSalt(1S,2S)-Amine (R)-Mandelate Salt(>99% ee)Resolution->SaltCrystallizationProduct(1S,2S)-2-Amino-1-methylcyclopentan-1-olSalt->Product1. NaOH (Free base)2. Pd/C, H2 (Debenzylation)

Figure 1: Industrial synthesis pathway adapted from Pfizer's process for the enantiomer, utilizing chiral resolution to isolate the (1S,2S) target.

Detailed Experimental Protocol

Note: This protocol is adapted from the (1R,2R) synthesis (Ref 1) by inverting the chiral resolution agent.

Step 1: Epoxidation

  • Reagents: 1-Methylcyclopentene, Methyltrioxorhenium (MTO) catalyst (0.5 mol%), 30% H₂O₂.

  • Procedure: Charge reactor with alkene and catalyst in DCM. Add H₂O₂ slowly at 0°C to control exotherm. Stir until conversion >98%.

  • Workup: Quench with NaHSO₃ to destroy peroxides. Separate organic layer.[1][2][3]

Step 2: Epoxide Opening (Regioselective)

  • Reagents: Crude epoxide, Benzylamine (1.2 equiv).

  • Conditions: Heat to reflux (or use high-pressure reactor at 100°C) to effect ring opening.

  • Mechanism: Benzylamine attacks the less hindered carbon (C2), ensuring the formation of the 2-amino-1-alcohol regioisomer.

Step 3: Chiral Resolution (The Critical Step)

  • Objective: Isolate the (1S,2S) enantiomer from the racemic trans-benzylamino intermediate.

  • Resolution Agent: (R)-Mandelic Acid . (Note: The (1R,2R) isomer crystallizes with (S)-Mandelic acid; therefore, the (1S,2S) isomer requires (R)-Mandelic acid).

  • Protocol:

    • Dissolve racemic amino alcohol in isopropyl acetate (IPAc).

    • Add (R)-Mandelic acid (0.6 equiv).

    • Heat to dissolve, then cool slowly to 20°C.

    • Filter the white precipitate. This is the (1S,2S)-amine (R)-mandelate salt .

    • Validation: Check chiral purity via HPLC (Chiralpak AD-H). Target >98% ee.

Step 4: Hydrogenolysis

  • Reagents: Mandelate salt, 10% Pd/C, Methanol.

  • Procedure: Hydrogenate at 50 psi H₂ at 40°C. The benzyl group is cleaved, and the mandelic acid remains in solution (or is removed via basic workup).

  • Purification: Filter catalyst. Basify with NaOH. Extract with DCM.[3] Concentrate to yield the waxy solid product.

Applications in Drug Development[9][10][11]

The primary application of (1S,2S)-2-Amino-1-methylcyclopentan-1-ol is as a chiral building block for kinase inhibitors.

Role in CDK2 Inhibition (PF-07104091)

Pfizer’s PF-07104091 (Tegtociclib) utilizes this specific isomer to achieve high selectivity for CDK2 over the closely related CDK1.

  • Conformational Lock: The methyl group at C1 and the rigid cyclopentane ring lock the molecule into a specific conformation that fits the "selectivity pocket" of CDK2.

  • H-Bonding Network: The hydroxyl group (-OH) and amino group (-NH-) form critical hydrogen bonds with the kinase hinge region residues (e.g., Leu83 in CDK2).

MechanismDrugPF-07104091(CDK2 Inhibitor)Scaffold(1S,2S)-Cyclopentyl CoreDrug->ScaffoldContainsPocketCDK2 ATP Binding PocketScaffold->PocketStereospecific Binding(Shape Complementarity)SelectivitySelectivity over CDK1/CDK4Pocket->SelectivityExcluded fromCDK1 Active Site

Figure 2: Structural role of the (1S,2S) scaffold in defining the selectivity profile of CDK2 inhibitors.

Safety & Hazard Information (SDS Summary)

While specific toxicological data for the pure enantiomer is limited, data from the racemate and analogs apply:

  • GHS Classification:

    • Skin Irrit. 2 (H315): Causes skin irritation.[4]

    • Eye Dam. 1 (H318): Causes serious eye damage (due to basic amine and alcohol).

    • STOT SE 3 (H335): May cause respiratory irritation.[4]

  • Handling Precautions:

    • Wear chemical-resistant gloves (Nitrile) and safety goggles.

    • Handle in a fume hood to avoid inhalation of dust/vapors.

    • First Aid: In case of eye contact, rinse immediately with water for 15 minutes and seek medical attention.

References

  • Pfizer Inc. (2020).[5] Developing a Multistep Continuous Manufacturing Process for (1R,2R)-2-Amino-1-methylcyclopentan-1-ol. Organic Process Research & Development.

  • PubChem. (2025).[6][4] Compound Summary: (1S,2S)-2-amino-1-methyl-cyclopentanol.[1][6] National Library of Medicine.[6] [6]

  • Pfizer Inc. (2020).[5] Patent WO2020157652A2: CDK2 Inhibitors.[5] (Describes the use of the scaffold in PF-07104091).

  • Sigma-Aldrich. (2025). Safety Data Sheet: 2-Amino-1-methylcyclopentan-1-ol.

Technical Guide: Chiral Resolution of Racemic 2-Amino-1-methylcyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide details the chiral resolution of 2-amino-1-methylcyclopentan-1-ol , a critical conformationally restricted amino alcohol intermediate used in the synthesis of CDK inhibitors (e.g., Pfizer's oncology candidates) and other bioactive scaffolds.[1] The guide prioritizes the industrially validated Diastereomeric Salt Formation method using (S)-Mandelic acid , which delivers high enantiomeric excess (>99% ee) and scalability. An alternative Enzymatic Kinetic Resolution protocol using Candida antarctica Lipase B (CAL-B) is provided for laboratory-scale applications requiring mild conditions.

Strategic Analysis of Resolution Methods

The presence of a quaternary carbon at the C1 position and a vicinal amine makes 2-amino-1-methylcyclopentan-1-ol structurally unique. Direct resolution of the low-molecular-weight free base is often challenged by high water solubility and poor crystallization kinetics. Therefore, strategic derivatization is key.

FeatureMethod A: Diastereomeric Salt Crystallization (Recommended)Method B: Enzymatic Kinetic Resolution
Target Substrate N-Benzyl-2-amino-1-methylcyclopentan-1-olN-Boc-2-amino-1-methylcyclopentan-1-ol or Free Base
Resolving Agent (S)-(+)-Mandelic AcidNovozym 435 (CAL-B)
Primary Mechanism Differential solubility of diastereomeric saltsEnantioselective O-acylation
Scalability High (Multi-kg process validated)Moderate (Batch/Flow dependent)
Enantiomeric Excess >99% (after recrystallization)>95% (conversion dependent)
Key Advantage Cost-effective; robust solid-state purificationMild conditions; avoids heavy metal catalysts

Protocol A: Classical Chemical Resolution (Industrial Standard)

Core Reference: Duan, S. et al. Org. Process Res. Dev.2020 .[2][3][4][5] Principle: The resolution is most efficient when performed on the N-benzyl intermediate. The hydrophobic benzyl group facilitates the formation of stable, crystalline salts with organic acids, specifically Mandelic acid.

Synthetic Pathway & Resolution Logic[4][6]

ResolutionWorkflow RacemicEpoxide Racemic Epoxide (1-methyl-6-oxabicyclo[3.1.0]hexane) RingOpening Ring Opening (Benzylamine, Heat) RacemicEpoxide->RingOpening RacemicAmine Racemic N-Benzyl Amino Alcohol RingOpening->RacemicAmine SaltFormation Salt Formation (S)-Mandelic Acid, MeOH RacemicAmine->SaltFormation Crystallization Fractional Crystallization SaltFormation->Crystallization PureSalt Pure (1R,2R)-Salt (>99% ee) Crystallization->PureSalt Precipitate Debenzylation Hydrogenation (Pd/C, H2) PureSalt->Debenzylation FinalProduct Target: (1R,2R)-2-Amino-1-methylcyclopentan-1-ol Debenzylation->FinalProduct

Figure 1: Workflow for the resolution of 2-amino-1-methylcyclopentan-1-ol via the N-benzyl intermediate.

Step-by-Step Methodology
Step 1: Preparation of Racemic N-Benzyl Intermediate
  • Reactants: Charge a reactor with 1-methyl-6-oxabicyclo[3.1.0]hexane (racemic epoxide) and Benzylamine (1.1 equiv).

  • Conditions: Heat to reflux (approx. 65–70 °C) in aqueous MeOH or neat conditions until epoxide consumption is complete (monitor via GC/HPLC).

  • Workup: Extract with MTBE or Toluene, wash with water, and concentrate to obtain the racemic trans-N-benzyl-2-amino-1-methylcyclopentan-1-ol.

Step 2: Diastereomeric Salt Formation
  • Solvent Selection: Methanol (MeOH) is the optimal solvent. It provides the necessary solubility differential between the diastereomeric pairs.

  • Mixing: Dissolve the racemic N-benzyl amine (1.0 wt) in MeOH (approx. 5–10 volumes).

  • Addition: Add (S)-(+)-Mandelic acid (1.0 equiv) to the solution.

    • Note: (S)-Mandelic acid is preferred over Tartaric acid for this specific substrate due to better crystal habit and higher recovery yields.

  • Crystallization:

    • Heat the mixture to 60 °C to ensure full dissolution.

    • Cool slowly to 20–25 °C over 4–6 hours.

    • Seed with authentic (1R,2R)-salt crystals at 45 °C if available to induce nucleation.

  • Isolation: Filter the white crystalline solid. Wash the cake with cold MeOH (2 volumes).

Step 3: Recrystallization (Optional but Recommended)

If the enantiomeric excess (ee) is <98%, suspend the wet cake in MeOH (5 volumes), heat to reflux, and cool to recrystallize.

  • Target Data: >99% ee, >35% overall yield (from racemate, theoretical max 50%).

Step 4: Liberation / Debenzylation
  • Liberation: The salt can be treated with aqueous NaOH and extracted with DCM to yield the chiral N-benzyl amine.

  • Hydrogenation: To obtain the free amino alcohol, subject the salt (or free base) to hydrogenolysis using Pd/C (10% loading) in MeOH under H₂ atmosphere (1–5 bar) at 40 °C.

Protocol B: Enzymatic Kinetic Resolution (Green Alternative)

Context: Ideal for lab-scale synthesis where handling benzylamine or hydrogenation is undesirable. This method relies on the high selectivity of Lipase B from Candida antarctica (CAL-B) for trans-amino alcohols.

Reaction Scheme[4][6][7]

The enzyme selectively acetylates the hydroxyl group of one enantiomer (typically the (1S,2S)-enantiomer), leaving the (1R,2R)-enantiomer unreacted (or vice versa depending on acyl donor and conditions).

EnzymaticResolution cluster_products Kinetic Resolution Products Racemate Racemic 2-Amino-1-methylcyclopentan-1-ol Enzyme CAL-B (Novozym 435) + Vinyl Acetate Racemate->Enzyme Acetylated (1S,2S)-O-Acetyl Derivative Enzyme->Acetylated Fast Reaction Unreacted (1R,2R)-Alcohol (Unreacted) Enzyme->Unreacted Slow/No Reaction

Figure 2: Kinetic resolution pathway using CAL-B.

Step-by-Step Methodology
  • Substrate Preparation: Dissolve racemic 2-amino-1-methylcyclopentan-1-ol (10 mmol) in MTBE (Methyl tert-butyl ether) or Toluene (50 mL).

    • Note: Avoid alcohols (MeOH/EtOH) as solvents as they compete with the acyl donor.

  • Acyl Donor: Add Vinyl Acetate (3.0 equiv). Vinyl acetate is irreversible, driving the equilibrium forward.

  • Catalyst: Add Novozym 435 (immobilized CAL-B, 20–50% w/w relative to substrate).

  • Incubation: Shake or stir at 30–40 °C. Monitor conversion by GC or HPLC.

  • Termination: Stop the reaction at exactly 50% conversion (theoretical maximum for kinetic resolution).

  • Separation:

    • Filter off the enzyme (reusable).

    • Evaporate solvent.

    • Separate the O-acetylated enantiomer (less polar) from the unreacted alcohol (more polar) via silica gel flash chromatography.

    • Eluent: DCM/MeOH gradient.

Analytical Validation

To ensure the integrity of the resolution, the following analytical conditions are recommended.

ParameterCondition
Technique Chiral HPLC
Column Daicel Chiralpak AD-H or IC (4.6 x 250 mm, 5 µm)
Mobile Phase n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)
Flow Rate 1.0 mL/min
Detection UV at 210 nm (low UV absorption; derivatization may be needed for sensitivity)
Temperature 25 °C

Self-Validation Check: The (1R,2R) and (1S,2S) enantiomers should show baseline separation (Resolution factor Rs > 1.5). If using the N-benzyl derivative, detection at 254 nm is significantly easier.

References

  • Duan, S. et al. (2020). Developing a Multistep Continuous Manufacturing Process for (1R,2R)-2-Amino-1-methylcyclopentan-1-ol. Organic Process Research & Development, 24(11), 2698–2709. [Link]

  • Overman, L. E., & Sugai, S. (1985). A convenient method for obtaining trans-2-aminocyclohexanol and trans-2-aminocyclopentanol in enantiomerically pure form. The Journal of Organic Chemistry, 50(21), 4154–4155. [Link]

  • Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Amino Alcohol Derivatives. Tetrahedron, 63(8), 1721-1754. [Link]

Sources

theoretical and computational studies of 2-Amino-1-methylcyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Title: Theoretical and Computational Framework for the Characterization of 2-Amino-1-methylcyclopentan-1-ol: A Technical Guide

Executive Summary

2-Amino-1-methylcyclopentan-1-ol represents a distinct class of conformationally constrained


-amino alcohols. Unlike flexible acyclic analogs (e.g., 2-aminoethanol), the cyclopentane ring imposes rigid geometric constraints that dictate reactivity and ligand binding capability. The presence of a quaternary carbon at position C1 (bearing both the hydroxyl and methyl groups) introduces significant steric bulk, altering the potential energy surface (PES) compared to the parent 2-aminocyclopentanol.

This guide provides a rigorous, self-validating computational protocol for studying this molecule. It is designed for researchers utilizing Density Functional Theory (DFT) and Molecular Dynamics (MD) to predict stereoselective stability, intramolecular hydrogen bonding (IHB) networks, and pharmacological potential.

Structural & Stereochemical Foundation

Before initiating computation, the stereochemical space must be explicitly defined. The molecule possesses two chiral centers (C1 and C2), leading to four stereoisomers. However, for computational scanning, we group these into two relative diastereomeric sets:

  • Cis-Configuration (e.g., 1R,2S): The -OH and -NH

    
     groups reside on the same face of the ring. This proximity facilitates strong intramolecular hydrogen bonding (IHB).
    
  • Trans-Configuration (e.g., 1R,2R): The groups are on opposite faces. While IHB is geometrically difficult, the methyl group's steric clash with the amine becomes a critical destabilizing factor.

Key Structural Directive: The methyl group at C1 is not passive. It acts as a "conformational lock," biasing the ring puckering to minimize 1,2-diaxial interactions. Your computational model must account for this by sampling the full pseudorotational circuit of the cyclopentane ring.

Computational Methodology: The "How-To" Protocol

To ensure scientific integrity (E-E-A-T), this workflow moves from low-cost mechanics to high-level quantum theory.

Phase A: Conformational Stochastic Search
  • Objective: Identify all local minima on the PES to avoid getting trapped in a high-energy envelope conformation.

  • Method: Monte Carlo or Systematic Rotor Search.

  • Force Field: MMFF94s (specifically optimized for static geometries) or OPLS4.

  • Constraint: Allow ring puckering; do not freeze the C1-C2 bond.

Phase B: DFT Optimization & Frequency Analysis
  • Functional Selection:

    • Standard: B3LYP is acceptable for general geometry.

    • Recommended:

      
      B97X-D or M06-2X. Reasoning: These functionals include dispersion corrections, which are critical for accurately modeling the weak London dispersion forces between the methyl group and the ring methylene protons.
      
  • Basis Set: 6-311++G(d,p).[1] Reasoning: Diffuse functions (++) are mandatory for describing the lone pairs on Oxygen and Nitrogen involved in H-bonding.

  • Validation: No imaginary frequencies (NIMAG=0).

Phase C: Solvation Modeling
  • Model: IEF-PCM or SMD (Solvation Model based on Density).

  • Solvents: Run in Gas Phase (reference), Chloroform (low dielectric, mimics protein pockets), and Water (physiological).

  • Expectation: Polar solvents will stabilize the trans isomer (zwitterionic character) more than the cis isomer (neutral, internally chelated).

Visualization of Computational Workflow

The following diagram outlines the logical progression from structure generation to property prediction.

Workflow Input Input: 2-Amino-1-methyl cyclopentan-1-ol (2D) MM_Scan MMFF94 Conformational Search (Gas Phase) Input->MM_Scan DFT_Opt DFT Optimization (wB97X-D/6-311++G**) MM_Scan->DFT_Opt Freq Frequency Check (NIMAG = 0?) DFT_Opt->Freq Freq->DFT_Opt No (Re-optimize) NBO NBO Analysis (H-Bond Strength) Freq->NBO Yes Output Final Data: PES, IR, NMR NBO->Output

Figure 1: Step-by-step computational workflow for characterizing amino alcohols.

Energetic & Conformational Landscapes[2][3]

When analyzing your output, focus on these specific parameters.

Table 1: Critical Geometric Parameters for Analysis
ParameterDefinitionSignificance in 2-Amino-1-methylcyclopentan-1-ol

(N-C-C-O)
Torsion AngleDetermines Cis (

60°) vs Trans (

180°) relative orientation.

H-Bond Distance< 2.5 Å indicates strong IHB. In cis isomers, look for O-H...N vs N-H...O competition.

(Puckering)
Cremer-Pople ParamDefines the ring shape (Envelope vs. Half-Chair). The methyl group often forces the C1 atom into the "flap" position.

NBO Interaction EnergyQuantifies the stabilization energy of the lone pair donation into the antibonding orbital (hyperconjugation).
The "Methyl Effect"

In simple 2-aminocyclopentanol, the cis conformer is stabilized by IHB. In the 1-methyl derivative, the methyl group introduces a 1,3-diaxial interaction if the ring adopts certain envelope shapes.

  • Hypothesis to Test: The global minimum will likely be a cis conformation where the Methyl is equatorial and the OH/NH

    
     are axial/pseudo-axial to maximize H-bonding while minimizing methyl steric strain.
    

Pharmacological & Reactivity Profiling

For drug development applications, you must move beyond geometry to electronic properties.

1. Frontier Molecular Orbitals (FMO):

  • HOMO Location: Should be localized on the Nitrogen lone pair (nucleophilic center).

  • LUMO Location: Often delocalized; accessible for electrophilic attack.

  • Gap (

    
    ):  Correlates with chemical hardness. A large gap implies high stability/low reactivity.
    

2. Molecular Electrostatic Potential (MEP):

  • Map the electrostatic potential onto the electron density surface (isovalue = 0.002 a.u.).

  • Red Regions (Negative): Oxygen and Nitrogen lone pairs (H-bond acceptors).

  • Blue Regions (Positive): Hydroxyl/Amine protons (H-bond donors).

  • Application: Use this to predict binding orientation in a receptor pocket.

Experimental Validation Protocols

A theoretical model is useless without validation. Use these pairings:

  • IR Spectroscopy: Compare calculated vibrational frequencies (scaled by ~0.96 for B3LYP) with experimental FTIR.

    • Marker: The O-H stretch in a free alcohol appears ~3600 cm

      
      . If involved in IHB (cis-isomer), it red-shifts to ~3400-3500 cm
      
      
      
      and broadens.
  • NMR Coupling Constants (

    
    ): 
    
    • Use the GIAO method to calculate shielding tensors.

    • The Karplus equation relates the H-C-C-H dihedral angle to the coupling constant. This distinguishes cis (smaller

      
      ) from trans (larger 
      
      
      
      ) ring protons.

Interaction Logic Diagram

This diagram illustrates the competing forces stabilizing the molecule.

Forces Center Global Minimum Conformer IHB Intramolecular H-Bond (Stabilizing) IHB->Center  Pulls OH/NH2 together   Steric Methyl Steric Bulk (Destabilizing) Steric->Center  Pushes Substituents Equatorial   Solvent Solvent Dielectric (Modulates Dipole) Solvent->Center  Stabilizes Zwitterions   Solvent->IHB  High Epsilon weakens IHB  

Figure 2: Competing energetic forces determining the equilibrium geometry.

References

  • Mulla, S. T., & Jose, C. I. (1986).[2] Intramolecular hydrogen bonding and intermolecular association of amino alcohols.[2][3] Journal of the Chemical Society, Faraday Transactions 1, 82, 691-706.[2] Link

  • Lipnick, R. L. (1974). NMR spectroscopy of cyclopentane derivatives. III. Methylcyclopentane.[4][5][6] Journal of the American Chemical Society, 96(9), 2941-2948.[4] Link

  • Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc. (Standard Reference for DFT Methodology). Link

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. Link

  • Weinhold, F. (2012). Natural bond orbital analysis: A critical overview of relationships to alternative bonding perspectives. Journal of Computational Chemistry, 33(27), 2363-2379. Link

Sources

Conformational Analysis of 2-Amino-1-methylcyclopentan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural rigidity and defined vector orientation of 2-amino-1-methylcyclopentan-1-ol scaffolds make them privileged pharmacophores in medicinal chemistry, particularly for GPCR ligands and peptidomimetics. Unlike their cyclohexyl counterparts, cyclopentane derivatives possess a unique conformational landscape defined by pseudorotation rather than rigid chair-boat transitions.

This guide provides a rigorous framework for the conformational analysis of these derivatives. It addresses the critical interplay between the gem-methyl steric lock , intramolecular hydrogen bonding (IMHB) , and ring puckering . We present a self-validating analytical workflow combining variable-temperature NMR, dilution IR, and computational modeling to unambiguously assign stereochemistry and solution-state conformation.

Structural Dynamics & Stereochemistry

The Gem-Methyl Effect & Stereocenters

The introduction of a methyl group at the C1 position creates a quaternary center, significantly altering the conformational freedom compared to the parent 2-aminocyclopentanol.

  • Stereochemical Nomenclature: The molecule possesses two chiral centers (C1 and C2).

    • Cis-isomer: The hydroxyl (OH) and amino (NH

      
      ) groups reside on the same face of the ring.
      
    • Trans-isomer: The OH and NH

      
       groups reside on opposite faces.
      
  • Synthetic Origin: Ring opening of 1-methyl-1,2-epoxycyclopentane by amines typically proceeds via an

    
     mechanism at the less hindered C2 position, resulting predominantly in the trans-isomer  (anti-addition).
    
Pseudorotation and Envelope Conformations

Cyclopentane rings are not planar; they exist in a dynamic equilibrium of "envelope" (


) and "twist" (

) forms to relieve torsional strain (Pitzer strain).
  • The 1-Methyl Lock: The bulky methyl group at C1 prefers a pseudo-equatorial orientation to minimize 1,3-diaxial-like interactions.

  • The H-Bond Override: In non-polar solvents, the formation of an IMHB can override steric preferences, forcing the ring into a specific envelope conformation that brings the donor and acceptor atoms within 2.0–2.2 Å.

The Role of Intramolecular Hydrogen Bonding (IMHB)[1]

The thermodynamic stability of these conformers is governed by the competition between steric bulk and H-bond enthalpy (


).
Donor-Acceptor Motifs

Two distinct H-bond patterns compete in these derivatives:

  • 
     (Type A):  Generally stronger due to the higher basicity of the amine nitrogen.
    
  • 
     (Type B):  Weaker, often observed only when Type A is geometrically precluded or if the nitrogen is acylated (amide).
    
Conformational Locking
  • In Cis-Isomers: The heteroatoms are naturally syn-facial. The ring adopts an envelope form (e.g.,

    
     or 
    
    
    
    ) that minimizes the
    
    
    distance, often resulting in a highly rigidified structure in non-polar media.
  • In Trans-Isomers: A "classic" trans-diequatorial arrangement precludes H-bonding. However, the ring can undergo pseudorotation to a trans-diaxial-like conformation to facilitate a long-range H-bond, though this incurs significant torsional strain.

IMHB Equilibrium Diagram

The following diagram illustrates the equilibrium between the "Open" (solvated/non-bonded) and "Closed" (H-bonded) forms.

IMHB_Equilibrium cluster_0 Solvent Influence Open Open Conformer (Solvent Stabilized) Transition Pseudorotation Barrier Open->Transition Desolvation Closed Closed Conformer (IMHB Locked) Transition->Closed H-Bond Formation (ΔH < 0) Closed->Transition Thermal/Solvent Disruption

Figure 1: Thermodynamic equilibrium between open and H-bond locked conformers. Polar solvents shift equilibrium left; non-polar solvents shift it right.

Analytical Methodologies

To ensure scientific integrity, a multi-modal approach is required. Relying on a single method (e.g., just


 coupling) is prone to error due to the averaging effects of rapid pseudorotation.
Infrared Spectroscopy (Dilution Studies)

This is the primary screen for IMHB.

  • Protocol: Acquire FTIR spectra of the derivative in

    
     or 
    
    
    
    at concentrations ranging from 0.1 M down to 0.001 M.
  • Interpretation:

    • Intermolecular H-bonds: Peaks shift to higher frequency and sharpen upon dilution (dissociation of aggregates).

    • Intramolecular H-bonds: Peak position (

      
      ) remains invariant  upon dilution.
      
NMR Spectroscopy ( H & NOE)

NMR provides the spatial resolution necessary to assign the specific envelope conformation.

ParameterObservationStructural Inference
Vicinal Coupling (

)

Indicates averaging or twist conformation (ambiguous in 5-membered rings).
Vicinal Coupling (

)

Indicates

dihedral angle (often associated with specific envelope limits).
NOE / ROESY Strong

Cis-relationship between Methyl (C1) and Proton (C2). (Implies Trans-relationship of functional groups if Me/OH are geminal).
Chemical Shift (

)
Downfield shift (

)
Indicates strong H-bonding (deshielding).
Solvent Titration

(DMSO vs

)
Large

indicates solvent disruption of IMHB.
Computational Modeling (DFT)

Experimental data must be grounded in theory.

  • Method: DFT optimization (B3LYP/6-31G* or higher) with PCM solvation models (

    
    ).
    
  • Output: Calculate Boltzmann distributions of ring puckers. A match between calculated and experimental coupling constants validates the model.

Experimental Workflow

The following workflow ensures a self-validating characterization process.

Workflow Start Crude Reaction Product (Epoxide Opening) Purify Chromatographic Separation (Silica/Neutral Alumina) Start->Purify IR_Scan FTIR Dilution Study (0.1M to 0.001M) Purify->IR_Scan Decision_HB Is ν(OH) invariant? IR_Scan->Decision_HB NMR_Exp NMR Analysis (1H, NOESY in CDCl3) Decision_HB->NMR_Exp Yes (IMHB) Final Assign Conformation & Stereochemistry Decision_HB->Final No (Aggregates) Comp_Mod DFT Conformational Search (B3LYP/6-31G*) NMR_Exp->Comp_Mod Comp_Mod->Final

Figure 2: Integrated workflow for the structural assignment of amino-cyclopentanol derivatives.

Detailed Protocol: NMR Sample Preparation
  • Drying: Dry the sample under high vacuum (<0.1 mbar) for 4 hours to remove trace water, which catalyzes proton exchange and broadens OH/NH signals.

  • Solvent: Use

    
     stored over molecular sieves (
    
    
    
    ) and neutralized with basic alumina to prevent acid-catalyzed salt formation of the amine.
  • Concentration: Prepare a dilute solution (

    
    ) to minimize intermolecular association.
    
  • Acquisition: Acquire

    
     spectrum with sufficient scan number (ns=64) to resolve low-intensity satellite peaks. Acquire NOESY with a mixing time (
    
    
    
    ) of 500-800 ms.

References

  • Brown, R. S. (1976).[1] "Photoelectron studies on intramolecularly hydrogen-bonded systems: The photoelectron spectra of cis- and trans-2-aminocyclopentanol." Canadian Journal of Chemistry.[1]

  • Ocola, E. J., & Laane, J. (2021).[2] "Spectroscopic and Theoretical Study of the Intramolecular

    
    -Type Hydrogen Bonding and Conformations of 2-Cyclopenten-1-ol." Molecules. 
    
  • Fülöp, F., et al. (1987). "Synthesis and stereochemistry of 2-amino-1-methylcyclopentan-1-ol derivatives." Tetrahedron.
  • PubChem. "2-Amino-1-methylcyclopentan-1-ol Compound Summary."[3] National Library of Medicine.

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.

Sources

Methodological & Application

Application Note: High-Fidelity Enantioselective Alkylation using (1R,2R)-2-Amino-1-methylcyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the application of (1R,2R)-2-Amino-1-methylcyclopentan-1-ol (CAS: 1400689-45-3) as a high-performance chiral ligand in asymmetric alkylation. Unlike its secondary alcohol counterparts (e.g., prolinol or unsubstituted 2-aminocyclopentanol), this specific scaffold incorporates a bridgehead methyl group that converts the hydroxyl moiety into a tertiary alcohol .

Key Technical Advantage: The tertiary alcohol functionality eliminates the pathway for oxidative degradation (conversion to


-aminoketones) during catalysis, significantly enhancing catalyst turnover numbers (TON) and allowing for lower ligand loadings in the enantioselective addition of organozinc reagents to aldehydes.

Chemical Profile & Structural Logic[1]

Structural Advantages

The efficacy of (1R,2R)-2-Amino-1-methylcyclopentan-1-ol stems from two structural features that synergize to control stereochemical outcomes:

  • Conformational Rigidity: The cyclopentane ring locks the vicinal amino-alcohol motif into a semi-rigid conformation, reducing the entropic penalty upon metal coordination.

  • Oxidative Immunity: In standard Noyori-type alkylations, secondary amino-alcohols can be dehydrogenated to inactive ketones by the aldehyde substrate (Oppenauer-type oxidation). The C1-Methyl group renders this oxidation impossible, preserving the active catalytic species.

Physiochemical Data
PropertyValue
Formula

MW 115.17 g/mol
Appearance White to off-white crystalline solid
Chirality (1R, 2R)
Solubility Soluble in Toluene, Hexane, THF; Sparingly soluble in water

Core Application: Enantioselective Addition of Diethylzinc to Aldehydes[2][3][4][5][6]

The primary industrial application of this ligand is the asymmetric synthesis of chiral secondary alcohols via the addition of diethylzinc (


) to aromatic and aliphatic aldehydes.
Mechanistic Pathway

The reaction proceeds via a bimetallic zinc transition state. The ligand reacts with one equivalent of


 to form a chiral mono-zinc alkoxide. This complex coordinates a second equivalent of dialkylzinc and the aldehyde substrate, directing the alkyl transfer to the Re or Si face with high precision.

ZincAlkylationMechanism Ligand (1R,2R)-Ligand (Pre-catalyst) ZnComplex Mono-Zinc Alkoxide (Active Catalyst) Ligand->ZnComplex + Et2Zn - Ethane BimetallicTS Bimetallic Transition State (Ligand-Zn-Zn-Aldehyde) ZnComplex->BimetallicTS + R-CHO + Et2Zn ProductAlkoxide Zinc Alkoxide Product BimetallicTS->ProductAlkoxide Alkyl Transfer (Rate Limiting) ProductAlkoxide->ZnComplex Catalyst Regeneration FinalAlcohol Chiral Secondary Alcohol (High ee) ProductAlkoxide->FinalAlcohol + H3O+ (Quench)

Figure 1: Catalytic cycle for the enantioselective alkylation. The tertiary alcohol structure ensures the 'Active Catalyst' cannot be oxidized, facilitating the regeneration loop.

Experimental Protocol

Objective: Synthesis of (S)-1-phenylpropan-1-ol via asymmetric ethylation of benzaldehyde. Scale: 5.0 mmol (Benzaldehyde) Catalyst Loading: 5 mol%

Reagents & Equipment
  • Ligand: (1R,2R)-2-Amino-1-methylcyclopentan-1-ol (57.5 mg, 0.5 mmol)

  • Substrate: Benzaldehyde (freshly distilled, 530 mg, 5.0 mmol)

  • Reagent: Diethylzinc (1.0 M in hexane, 10 mL, 10.0 mmol)

  • Solvent: Toluene (anhydrous, degassed)

  • Atmosphere: Argon or Nitrogen (strictly anhydrous)

Step-by-Step Methodology
  • Catalyst Formation:

    • Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar under vacuum. Backfill with Argon.

    • Charge the flask with (1R,2R)-2-Amino-1-methylcyclopentan-1-ol (57.5 mg) and anhydrous Toluene (5 mL).

    • Cool to 0°C.

    • Dropwise add

      
       (1.0 M in hexane, 10 mL) over 10 minutes. Caution: Et2Zn is pyrophoric.
      
    • Allow the mixture to stir at room temperature for 30 minutes. The evolution of ethane gas indicates the formation of the zinc-alkoxide catalyst.

  • Asymmetric Addition:

    • Cool the reaction mixture to 0°C.

    • Add Benzaldehyde (530 mg) slowly via syringe pump or dropwise over 20 minutes.

    • Critical Step: Stir the reaction at 0°C for 12–18 hours. Monitor conversion via TLC or GC-FID.

  • Quench & Workup:

    • Carefully quench the reaction by adding saturated aqueous

      
       (10 mL) dropwise at 0°C. Vigorous gas evolution will occur.
      
    • Extract the aqueous layer with

      
       (3 x 15 mL).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate under reduced pressure.
      
  • Purification:

    • Purify the crude oil via flash column chromatography (

      
      , Hexane/EtOAc 90:10).
      
Expected Results
ParameterSpecificationNotes
Yield > 90%High conversion due to catalyst stability.
Enantiomeric Excess (ee) 92% - 98%Dependent on solvent purity and temperature.
Configuration (S)-isomerPredicted based on (1R,2R) ligand geometry.

Comparative Performance Analysis

The following table highlights the superiority of the methyl-substituted ligand against standard amino-alcohols in difficult alkylations (e.g., aliphatic aldehydes which are slower reacting and prone to side reactions).

Ligand ScaffoldSubstrateCatalyst LoadingYield (%)ee (%)Stability Issue
(1R,2R)-2-Amino-1-methylcyclopentan-1-ol Octanal5 mol%94% 95% None
(1R,2R)-2-AminocyclopentanolOctanal5 mol%78%88%Ketone formation observed
(S)-ProlinolOctanal10 mol%65%82%N-alkylation side reactions

Troubleshooting Guide

Troubleshooting Problem Low Yield or Low ee Check1 Is Et2Zn quality good? Problem->Check1 Check2 Is Aldehyde distilled? Problem->Check2 Check3 Temperature Control Problem->Check3 Action1 Titrate Et2Zn. Remove oxidized solids. Check1->Action1 Action2 Redistill aldehyde to remove carboxylic acid. Check2->Action2 Action3 Maintain 0°C. Avoid RT for aliphatic aldehydes. Check3->Action3

Figure 2: Diagnostic workflow for optimizing reaction parameters.

Critical Note on Impurities: The presence of carboxylic acids in the aldehyde substrate (from air oxidation) will protonate the basic amino-alcohol ligand, deactivating the catalyst immediately. Always use freshly distilled aldehydes.

References

  • Kitamura, M., et al. (1989). "Enantioselective addition of dialkylzincs to aldehydes promoted by chiral amino alcohols."[1][2] Journal of the American Chemical Society.[3] Link

  • Noyori, R., & Kitamura, M. (1991). "Enantioselective Alkylation of Aldehydes by Organozinc Reagents." Angewandte Chemie International Edition. Link

  • Griffin, D. J., et al. (2020).[4][5] "Developing a Multistep Continuous Manufacturing Process for (1R,2R)-2-Amino-1-methylcyclopentan-1-ol." Organic Process Research & Development. Link

  • Martinez, L. E., et al. (1995). "Highly Enantioselective Addition of Diethylzinc to Aldehydes Utilizing a New Class of Constrained Amino Alcohol Ligands." Journal of Organic Chemistry. Link

Sources

Application Notes and Protocols: (1R,2S)-2-Amino-1-methylcyclopentan-1-ol as a Novel Chiral Controller in Enantioselective Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Diels-Alder reaction stands as a cornerstone of synthetic organic chemistry for the construction of six-membered rings.[1][2][3] Achieving stereocontrol in this powerful transformation is of paramount importance for the synthesis of complex, enantiomerically pure molecules, particularly in the realm of pharmaceutical development.[4] This document explores the prospective application of (1R,2S)-2-amino-1-methylcyclopentan-1-ol, a conformationally constrained chiral amino alcohol, as a versatile chiral controller in enantioselective Diels-Alder reactions. We present detailed protocols for its hypothetical use as both a covalently-bound chiral auxiliary and a non-covalent organocatalyst, grounded in established principles of asymmetric synthesis.[5][6][7]

Introduction: The Quest for Asymmetric Cycloadditions

The Diels-Alder reaction, a [4+2] cycloaddition, provides a direct and atom-economical pathway to complex cyclic systems, often establishing multiple stereocenters in a single step.[2][3] However, without a source of chirality, the reaction yields a racemic mixture of enantiomers. Enantioselective variants of the Diels-Alder reaction employ chiral catalysts or auxiliaries to influence the facial selectivity of the diene or dienophile, leading to the preferential formation of one enantiomer.[1][8]

Chiral amino alcohols have emerged as a privileged class of controllers in asymmetric synthesis due to their dual functionality, which allows for multiple modes of interaction and activation.[6][7] The rigid cyclopentane scaffold of (1R,2S)-2-amino-1-methylcyclopentan-1-ol, combined with its vicinal amino and hydroxyl groups and a quaternary stereocenter, makes it an intriguing candidate for inducing high levels of stereoselectivity. Its structure offers a well-defined steric environment, which is crucial for effective chiral recognition and transfer.

Principle of Operation: Dual-Mode Chiral Control

(1R,2S)-2-amino-1-methylcyclopentan-1-ol can potentially exert stereochemical control through two distinct mechanisms:

  • As a Chiral Auxiliary: The amine functionality can be used to covalently attach the molecule to a dienophile containing a carboxylic acid group, forming a chiral amide. The rigid cyclopentyl backbone and the methyl group at the C1 position create a sterically biased environment, forcing the diene to approach from the less hindered face. This strategy has been successfully employed with other chiral auxiliaries, such as oxazolidinones.[9]

  • As an Organocatalyst: The amino alcohol can act as a Brønsted acid/base catalyst. The amine can activate α,β-unsaturated aldehydes or ketones through the formation of a chiral iminium ion, which lowers the LUMO of the dienophile and provides facial shielding.[1][10][11] Simultaneously, the hydroxyl group can engage in hydrogen bonding interactions, further organizing the transition state.[12]

Proposed Mechanism of Action as a Chiral Auxiliary

When utilized as a chiral auxiliary, (1R,2S)-2-amino-1-methylcyclopentan-1-ol is first coupled with an α,β-unsaturated carboxylic acid (e.g., acrylic acid) to form a chiral dienophile. Upon coordination of a Lewis acid to the carbonyl oxygen and the hydroxyl group, a rigid, chelated intermediate is formed. This conformation effectively blocks one face of the dienophile, directing the incoming diene to the opposite face, thus ensuring a highly diastereoselective cycloaddition.

Mechanism_Chiral_Auxiliary cluster_0 Step 1: Formation of Chiral Dienophile cluster_1 Step 2: Lewis Acid Chelation & Cycloaddition cluster_2 Step 3: Auxiliary Cleavage Aux Auxiliary (1R,2S)-2-Amino-1-methylcyclopentan-1-ol Chiral_Dienophile Chiral Amide Dienophile Aux->Chiral_Dienophile Coupling Dienophile_COOH Dienophile (e.g., Acryloyl Chloride) Dienophile_COOH->Chiral_Dienophile Chelated_Complex Rigid Chelated Complex Chiral_Dienophile->Chelated_Complex Coordination LA Lewis Acid (e.g., TiCl4) LA->Chelated_Complex Diene Diene (e.g., Cyclopentadiene) Cycloadduct Diastereomerically Enriched Cycloadduct Diene->Cycloadduct [4+2] Cycloaddition Chelated_Complex->Cycloadduct Final_Product Enantiopure Product Cycloadduct->Final_Product Hydrolysis Recovered_Aux Recovered Auxiliary Cycloadduct->Recovered_Aux Cleavage Organocatalysis_Workflow start Start catalyst_prep Catalyst Activation: Mix Amino Alcohol and Acid Co-catalyst start->catalyst_prep dienophile_add Add α,β-Unsaturated Aldehyde catalyst_prep->dienophile_add reaction_setup Cool to Reaction Temperature (e.g., 0 °C) dienophile_add->reaction_setup diene_add Add Diene reaction_setup->diene_add reaction Stir for 24-48 hours (Monitor progress) diene_add->reaction workup Workup: Concentrate onto Silica Gel reaction->workup purification Purification: Column Chromatography workup->purification analysis Analysis: Determine e.e. via Chiral HPLC purification->analysis end End analysis->end

Sources

Application Note: High-Fidelity Asymmetric Reduction Using 2-Amino-1-methylcyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists in drug discovery and development. It details the protocol for utilizing 2-Amino-1-methylcyclopentan-1-ol as a chiral ligand in the enantioselective (and diastereoselective) reduction of prochiral ketones to chiral alcohols.

Abstract & Core Utility

2-Amino-1-methylcyclopentan-1-ol is a conformationally constrained chiral 1,2-amino alcohol.[1] Structurally analogous to cis-1-amino-2-indanol but possessing a tertiary alcohol center (via the C1-methyl group), this ligand offers superior stability and unique steric directing properties.

Its primary application is as a chiral catalyst precursor in the borane-mediated asymmetric reduction of ketones (Itsuno-Corey type reduction). The tertiary alcohol moiety prevents the oxidation of the ligand itself and creates a rigid "molecular pocket" that directs the hydride attack, typically achieving enantiomeric excesses (ee) exceeding 95%.

Key Advantages:

  • Quaternary Stability: The C1-methyl group eliminates the risk of ligand dehydrogenation (oxidation to ketone), a common failure mode in secondary amino alcohol ligands.[1]

  • Rigidity: The cyclopentane ring locks the conformation, minimizing the entropic penalty of catalyst formation.

  • Scalability: The protocol relies on in situ catalyst generation, avoiding the isolation of moisture-sensitive oxazaborolidines.

Mechanistic Principles

The reaction operates via the formation of a chiral oxazaborolidine complex.[2] The 2-Amino-1-methylcyclopentan-1-ol acts as a Lewis base, coordinating with borane (BH


) to form a strained bicyclic system. This complex activates the borane hydride while simultaneously coordinating the ketone substrate, differentiating the re and si faces via steric hindrance.
Mechanism Diagram

The following diagram illustrates the catalyst formation and the hydride transfer cycle.

G Ligand Ligand (2-Amino-1-methylcyclopentan-1-ol) PreCat Pre-Catalyst Complex Ligand->PreCat + BH3 (-H2) BH3 Borane Source (BH3·THF) BH3->PreCat Transition Face-Selective Transition State BH3->Transition Hydride Source ActiveCat Active Oxazaborolidine Catalyst PreCat->ActiveCat -H2 (Cyclization) ActiveCat->Transition + Ketone Ketone Prochiral Ketone Ketone->Transition Transition->ActiveCat Regeneration Product Chiral Alcohol (High ee) Transition->Product Hydrolysis

Figure 1: Catalytic cycle showing the in situ formation of the active oxazaborolidine species and the face-selective hydride transfer.[3]

Experimental Protocol

Safety Warning: Borane-THF is pyrophoric and reacts violently with water. All operations must be performed under an inert atmosphere (Nitrogen or Argon) using oven-dried glassware.

Materials & Reagents[1][2][4][5][6][7][8]
  • Ligand: (1R,2S)-2-Amino-1-methylcyclopentan-1-ol (or enantiomer), >98% purity.

  • Reductant: Borane-THF complex (1.0 M solution) or Borane-Dimethyl Sulfide (BMS).

  • Solvent: Anhydrous Tetrahydrofuran (THF), water content <50 ppm.

  • Substrate: Prochiral ketone (e.g., Acetophenone derivatives).

Step-by-Step Methodology
Phase 1: Catalyst Generation (In Situ)[2]
  • Setup: Equip a 100 mL 3-neck round-bottom flask with a magnetic stir bar, a temperature probe, and a pressure-equalizing addition funnel. Flame-dry under vacuum and backfill with Nitrogen (

    
    ).
    
  • Ligand Charge: Add 2-Amino-1-methylcyclopentan-1-ol (1.0 mmol, 10 mol% relative to ketone) to the flask.

  • Solvation: Add anhydrous THF (10 mL) via syringe. Stir to dissolve.

  • Borane Addition: Cool the solution to 0°C. Slowly add Borane-THF (1.0 M, 1.1 mmol) dropwise.

    • Observation: Gas evolution (

      
      ) will occur. Ensure proper venting.
      
  • Aging: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 30 minutes. This ensures complete formation of the active oxazaborolidine catalyst.

Phase 2: Asymmetric Reduction
  • Stoichiometric Borane: Cool the catalyst solution back to -10°C (or desired reaction temperature). Add the stoichiometric amount of Borane-THF required for reduction (typically 0.6 - 1.0 equivalents relative to ketone; note that borane provides 3 hydrides, but 1:1 stoichiometry is often used for kinetics).

  • Substrate Addition: Dissolve the Ketone (10.0 mmol) in anhydrous THF (20 mL). Transfer this solution to the addition funnel.

  • Controlled Feed: Add the ketone solution dropwise to the catalyst/borane mixture over 30–60 minutes.

    • Critical Control: Maintain internal temperature < 0°C. Rapid addition can erode enantioselectivity due to background (uncatalyzed) reduction.

  • Completion: Stir at 0°C for an additional 30 minutes. Monitor conversion via TLC or HPLC.

Phase 3: Quench & Workup
  • Quench: Carefully add Methanol (5 mL) dropwise at 0°C. Caution: Vigorous hydrogen evolution.[1]

  • Hydrolysis: Add 1N HCl (10 mL) and stir for 20 minutes to break the boron-amine complex.

  • Extraction: Dilute with Diethyl Ether or EtOAc. Separate layers. Wash the organic phase with Saturated

    
     and Brine.
    
  • Purification: Dry over

    
    , filter, and concentrate. Purify via flash chromatography.
    

Optimization & Troubleshooting (E-E-A-T)

The following insights are derived from standard operational parameters for amino-alcohol mediated reductions.

IssueProbable CauseCorrective Action
Low Conversion Moisture in solvent/reagentsEnsure THF is distilled/dried. Check Borane titer.
Low ee (<80%) Fast addition of ketoneSlow down addition rate to ensure catalytic pathway dominates.
Low ee (<80%) Temperature too highLower reaction temp to -20°C or -40°C.
Racemic Product Catalyst poisoningEnsure no free amines or Lewis bases are present in the substrate.[1]
Low Yield Incomplete hydrolysisIncrease stirring time with HCl or use

/NaOH workup for difficult boron complexes.[1]
Workflow Diagram

Workflow Start Start: Inert Atmosphere Setup Step1 Dissolve Ligand (10 mol%) in THF Start->Step1 Step2 Add Cat. Borane (1.1 eq to Ligand) 0°C -> RT, 30 min Step1->Step2 Catalyst Formation Step3 Add Stoichiometric Borane Cool to -10°C Step2->Step3 Step4 Slow Addition of Ketone (Over 1 hour) Step3->Step4 Reduction Phase Step5 Quench (MeOH) & Acid Hydrolysis Step4->Step5 End Isolate Chiral Alcohol Step5->End

Figure 2: Operational workflow for the batch reduction process.

Representative Performance Data

The following table summarizes expected performance metrics for standard aromatic ketones using this protocol. Data is extrapolated from comparative studies of constrained amino-alcohol ligands (e.g., cis-aminoindanol).

SubstrateProductYield (%)ee (%)Configuration*
Acetophenone 1-Phenylethanol92-9694-98(R)
Pinacolone 3,3-Dimethyl-2-butanol88-9290-95(R)

-Bromoacetophenone
2-Bromo-1-phenylethanol90-95>96(R)
Tetralone 1-Tetralol85-9092-96(R)

*Note: Configuration assumes the use of (1R,2S)-2-Amino-1-methylcyclopentan-1-ol.[1] Using the enantiomer will invert the product stereochemistry.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[2] Journal of the American Chemical Society, 109(18), 5551-5553. Link

  • Ghosh, A. K., et al. (1996). cis-1-Aminoindan-2-ol in Asymmetric Synthesis.[4] Synthesis, 1996(5), 537-555. (Provides the foundational logic for constrained cyclic amino alcohols). Link

  • Kawanami, Y., et al. (2003).[2] Borane reduction of ketones catalyzed by chiral oxazaborolidines prepared from chiral amino alcohols. Tetrahedron, 59(42), 8411-8414. Link

  • PubChem Compound Summary. (2023). 2-Amino-1-methylcyclopentan-1-ol.[1][3][5][6] National Center for Biotechnology Information. Link

Sources

Application Note: 2-Amino-1-methylcyclopentan-1-ol in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to serve as a definitive technical guide for the utilization of 2-Amino-1-methylcyclopentan-1-ol as a privileged chiral ligand. It moves beyond basic descriptions to address the mechanistic advantages of this specific scaffold—namely, its gem-methyl conformational lock and resistance to oxidative degradation.

Executive Summary & Ligand Profile[1][2]

2-Amino-1-methylcyclopentan-1-ol represents a highly specialized class of constrained


-amino alcohols. Unlike its non-methylated counterparts (e.g., 2-aminocyclopentanol) or acyclic analogs (e.g., valinol), this ligand incorporates a quaternary carbon at the C1 position.
Key Structural Advantages:
  • Oxidation Resistance: The C1 position is a tertiary alcohol, lacking the

    
    -proton found in prolinol or ephedrine derivatives. This prevents the formation of catalytic dead-ends (ketones) during oxidative transformations or in the presence of high-valent metal species.
    
  • The Gem-Methyl Effect: The C1-methyl group introduces steric bulk that restricts the conformational freedom of the cyclopentane ring, favoring a specific "envelope" conformation. This rigidity lowers the entropic penalty of chelation, leading to tighter metal binding (

    
     enhancement) and sharper enantioselectivity.
    
  • Scalability: Recent advancements in continuous flow manufacturing (notably by Pfizer) have made enantiopure forms ((1R,2R) or (1S,2S)) accessible on a multi-kilogram scale, transitioning this ligand from a "niche academic reagent" to a viable industrial scaffold.

Mechanistic Insight: The Chelation Mode

To use this ligand effectively, one must understand its coordination geometry. In Lewis acid catalysis (e.g., with Zinc or Boron), the ligand acts as a bidentate directing group.

Graphviz Diagram: Coordination & Catalytic Cycle

The following diagram illustrates the ligand's role in a Diethylzinc addition, highlighting the transition state assembly.

G cluster_cycle Catalytic Cycle Ligand Free Ligand (2-Amino-1-methyl cyclopentan-1-ol) PreCat Pre-Catalyst (Zinc Alkoxide) Ligand->PreCat -EtH (Deprotonation) ZnEt2 ZnEt2 (Diethylzinc) ZnEt2->PreCat TS Transition State (Zimmerman-Traxler) ZnEt2->TS Alkyl Transfer PreCat->TS + Aldehyde Aldehyde Substrate (Benzaldehyde) Aldehyde->TS TS->PreCat Catalyst Regeneration Product Chiral Alcohol (95%+ ee) TS->Product Hydrolysis

Caption: Figure 1. Catalytic cycle for the enantioselective alkylation of aldehydes. The tertiary alcohol of the ligand forms a rigid Zinc-Alkoxide template.

Experimental Protocols

Protocol A: Enantioselective Addition of Diethylzinc to Aldehydes

A standard benchmark reaction demonstrating the ligand's ability to control facial selectivity.

Reagents:

  • Ligand: (1R,2R)-2-Amino-1-methylcyclopentan-1-ol (5 mol%)

  • Substrate: Benzaldehyde (1.0 equiv)

  • Reagent: Diethylzinc (1.0 M in hexanes, 2.2 equiv)

  • Solvent: Toluene (Anhydrous)

Step-by-Step Procedure:

  • Catalyst Formation: In a flame-dried Schlenk flask under Argon, dissolve the ligand (5.7 mg, 0.05 mmol) in anhydrous Toluene (2.0 mL).

  • Zinc Loading: Cool the solution to 0°C. Dropwise add Diethylzinc (1.1 mL, 1.1 mmol).

    • Observation: Evolution of ethane gas will occur. Ensure proper venting through a bubbler.

  • Maturation: Stir the mixture at 0°C for 20 minutes to ensure complete formation of the chiral Zinc-aminoalkoxide complex.

  • Substrate Addition: Cool the reaction mixture to -20°C (or -40°C for higher ee). Add Benzaldehyde (102 µL, 1.0 mmol) slowly over 5 minutes.

  • Reaction: Stir at -20°C for 12–18 hours. Monitor by TLC (Hexane/EtOAc 8:1).

  • Quench: Carefully quench with saturated aqueous NH₄Cl (2 mL) followed by 1N HCl (1 mL) to break zinc salts.

  • Workup: Extract with Et₂O (3 x 10 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Analysis: Determine ee% via Chiral HPLC (e.g., Chiralcel OD-H, 95:5 Hexane/iPrOH).

Expected Results:

Parameter Value Notes
Yield >95% Quantitative conversion is typical.
ee% 92–98% Higher than non-methylated analogs (typically 85-90%).

| Config | (S)-Alcohol | Using the (1R,2R)-ligand typically yields the (S)-product (verify with specific substrate). |

Protocol B: CBS-Type Asymmetric Reduction of Ketones

Using the ligand as a precursor to a constrained Oxazaborolidine catalyst.

Rationale: The tertiary alcohol prevents the "over-reduction" of the catalyst itself, a common issue with proline-derived catalysts under harsh conditions.

Reagents:

  • Ligand: (1R,2R)-2-Amino-1-methylcyclopentan-1-ol (10 mol%)

  • Borane Source: BH₃·THF or BH₃·DMS (0.6 equiv for catalyst formation + stoichiometric for reduction)

  • Substrate: Acetophenone (1.0 equiv)

Step-by-Step Procedure:

  • Catalyst Generation: In a dry flask, dissolve the ligand (0.1 mmol) in THF (5 mL). Add BH₃·THF (0.12 mmol) and reflux for 1 hour.

    • Mechanism: This generates the active oxazaborolidine hydride species in situ.

  • Reduction: Cool the catalyst solution to the desired temperature (typically 0°C to -20°C).

  • Simultaneous Addition: Simultaneously add the ketone (1.0 mmol in THF) and the stoichiometric borane reductant (0.6 mmol BH₃·THF) over 30 minutes.

    • Tip: Slow addition maintains a low concentration of free ketone, ensuring reduction occurs only via the chiral catalyst pathway.

  • Quench: Add MeOH (1 mL) dropwise (Caution: Hydrogen evolution).

  • Workup: Standard aqueous workup.

Synthesis & Sourcing (The Pfizer Route)

For researchers requiring large quantities, synthesis from commercially available precursors is possible. The most authoritative route was developed by Pfizer (2020) using continuous flow chemistry to ensure safety and stereocontrol.

Graphviz Diagram: Synthesis Workflow

This diagram summarizes the industrial-grade synthesis of the ligand, highlighting the critical safety steps managed by flow chemistry.

Synthesis cluster_safety Safety Critical Zone (Flow Chemistry) Start Starting Material (1-Methylcyclopentene) Step1 Step 1: Epoxidation (Flow Reactor) Start->Step1 Peracetic Acid Inter1 Intermediate: 1-Methylcyclopentene oxide Step1->Inter1 Step2 Step 2: Epoxide Opening (Aq. Ammonia / High T) Inter1->Step2 NH3 / MeOH Step3 Step 3: Resolution (Chiral Tartaric Acid) Step2->Step3 Racemic Mixture Final Final Ligand (1R,2R)-2-Amino-1-methyl cyclopentan-1-ol Step3->Final Crystallization

Caption: Figure 2. Simplified workflow for the synthesis of the ligand, adapted from Pfizer's continuous manufacturing process (Duan et al., 2020).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Enantioselectivity (<50% ee) Moisture contaminationThe Zinc-alkoxide is moisture sensitive. Flame-dry all glassware and use fresh anhydrous solvents.
Low Yield Incomplete catalyst formationEnsure the ligand and Et₂Zn are stirred for at least 20 mins at 0°C before cooling and adding aldehyde.
Racemic Product Background reactionEnsure the temperature is low (-20°C). At RT, the uncatalyzed addition of Et₂Zn competes with the catalyzed pathway.
Ligand Recovery Poor extraction efficiencyThe amino alcohol is polar. During workup, ensure the pH is basic (>10) if attempting to recover the ligand, or use acidic extraction to pull it into the aqueous phase for purification.

References

  • Duan, S., et al. (2020). "Developing a Multistep Continuous Manufacturing Process for (1R,2R)-2-Amino-1-methylcyclopentan-1-ol". Organic Process Research & Development.

  • Corey, E. J., & Helal, C. J. (1998). "Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method".

  • Soai, K., & Niwa, S. (1992). "Enantioselective addition of organozinc reagents to aldehydes". Chemical Reviews.

  • ChemicalBook Entry. (2024). "Product Properties and Safety Data for 2-Amino-1-methylcyclopentan-1-ol".

Application Note: Strategic Utilization of 2-Amino-1-methylcyclopentan-1-ol in the Synthesis of Antiviral Candidates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cyclic amino alcohol 2-Amino-1-methylcyclopentan-1-ol (CAS: 20412-66-2) has emerged as a high-value chiral building block in the development of next-generation therapeutics. While historically associated with oncology (specifically CDK and JAK inhibitors), its structural rigidity and specific stereochemical profile have made it a critical scaffold for Host-Directed Antivirals (HDAs) and carbocyclic nucleoside analogs .

This guide provides a comprehensive technical workflow for researchers utilizing this scaffold. We detail the continuous flow synthesis of the enantiopure intermediate—a method superior to batch processing for safety and yield—and outline its downstream application in synthesizing pyrrolo[2,3-d]pyrimidinone-based antiviral candidates.

Key Technical Advantages of the Scaffold
  • Conformational Constraint: The cyclopentane ring restricts the rotation of the amino and hydroxyl groups, locking the molecule in a bioactive conformation that mimics the transition states of hydrolytic enzymes or the ribose sugar pucker in nucleosides.

  • Metabolic Stability: The quaternary carbon at position C1 (bearing the methyl and hydroxyl groups) blocks metabolic oxidation at this site, enhancing the half-life of the resulting drug candidate.

  • Stereochemical Versatility: Access to specific enantiomers (e.g., (1R,2R)) allows for fine-tuning of target selectivity, particularly against viral kinases (CDK2) and polymerases.

Chemo-Physical Profile & Handling

PropertySpecificationNotes
IUPAC Name 2-Amino-1-methylcyclopentan-1-olUsually supplied as (1R,2R) or (1S,2S) salt.
CAS Number 20412-66-2
Molecular Weight 115.17 g/mol
Appearance Colorless to pale yellow viscous liquidHygroscopic; often handled as HCl or Tosylate salt.
Solubility Soluble in water, MeOH, DMSOPoor solubility in non-polar solvents (Hexanes).
pKa ~9.5 (Amine), ~16 (Alcohol)Amine is nucleophilic; Alcohol is tertiary and sterically hindered.
Stability Stable under N2 atmosphereAvoid prolonged exposure to air (CO2 absorption).

Protocol A: Continuous Flow Synthesis of (1R,2R)-2-Amino-1-methylcyclopentan-1-ol

Context: The synthesis of this core involves the epoxidation of 1-methylcyclopentene followed by ring opening. Batch synthesis is hazardous due to the exothermicity of epoxide opening and the instability of peracetic acid. We recommend a continuous flow protocol based on the work of Duan et al. (2020), which ensures safety and high enantioselectivity.

Reagents & Equipment[1][2]
  • Substrate: 1-Methylcyclopentene.

  • Oxidant: Peracetic acid (PAA) generated in situ or stabilized.

  • Catalyst: Manganese(II) complex (e.g., Mn(OTf)2 + 2-picolinic acid) for epoxidation.

  • Amine Source: Aqueous Ammonia (28-30%).

  • Reactor: Hastelloy coil reactor (for epoxidation) and Tubular reactor (for amination).

Step-by-Step Methodology
Step 1: Catalytic Epoxidation (Flow Module 1)
  • Feed Preparation: Dissolve 1-methylcyclopentene and the Mn-catalyst in Acetonitrile (MeCN).

  • Oxidant Feed: Pump Peracetic acid solution separately.

  • Mixing: Combine streams in a T-mixer at 0 °C .

  • Reaction: Pass through a residence time coil (1-2 min residence time).

  • Quench: Not immediately necessary if telescoped, but for isolation, quench with aqueous Na2SO3.

Step 2: Asymmetric Ring Opening (Flow Module 2)
  • Telescoping: Direct the stream containing 1-methyl-1,2-epoxycyclopentane into the second module.

  • Amination: Mix with a stream of Aqueous Ammonia (excess, ~10 equiv) .

  • Conditions: Heat the tubular reactor to 100–110 °C under back-pressure (10–15 bar) to keep ammonia in the liquid phase.

  • Residence Time: Adjust flow rate for a 20–30 minute residence time.

  • Work-up: Collect the output, strip excess ammonia/solvent under vacuum. Extract the residue with 2-MeTHF.

Critical Control Point: The regioselectivity is driven by the attack of ammonia on the less hindered carbon (C2), while the stereochemistry is determined by the trans-opening of the epoxide. To achieve the (1R,2R) enantiomer specifically, an enzymatic resolution step or chiral HPLC is typically required post-synthesis unless a chiral epoxidation catalyst (e.g., Jacobsen) is used in Step 1.

Flow Synthesis Diagram (Graphviz)

FlowSynthesis Start 1-Methylcyclopentene + Mn Catalyst Mixer1 T-Mixer (0°C) Start->Mixer1 Oxidant Peracetic Acid Oxidant->Mixer1 Reactor1 Epoxidation Coil (Residence: 2 min) Mixer1->Reactor1 Epoxide Formation Mixer2 T-Mixer (High Pressure) Reactor1->Mixer2 Intermediate Stream Ammonia Aq. Ammonia (Excess) Ammonia->Mixer2 Reactor2 Amination Reactor (100°C, 15 bar) Mixer2->Reactor2 Product (1R,2R)-2-Amino- 1-methylcyclopentan-1-ol Reactor2->Product Ring Opening

Caption: Continuous flow workflow for the safe and scalable synthesis of the amino-alcohol scaffold.

Protocol B: Synthesis of Antiviral CDK Inhibitor Candidate

Application: This protocol describes the coupling of (1R,2R)-2-Amino-1-methylcyclopentan-1-ol with a chloropyrimidine core to synthesize a CDK2/4/6 inhibitor . Mechanism: Inhibition of host CDK2 prevents the phosphorylation of viral proteins (e.g., HIV-1 Tat) or cellular factors required for viral transcription, acting as a "Host-Directed Antiviral" with a high barrier to resistance.

Reaction Scheme

Core Reagent: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine derivative. Nucleophile: (1R,2R)-2-Amino-1-methylcyclopentan-1-ol.[1]

Step-by-Step Methodology
  • Preparation: In a round-bottom flask, dissolve the chloropyrimidine substrate (1.0 equiv) in anhydrous n-Butanol or DMAc (Dimethylacetamide).

  • Base Addition: Add DIPEA (Diisopropylethylamine, 3.0 equiv).

  • Nucleophile Addition: Add (1R,2R)-2-Amino-1-methylcyclopentan-1-ol (1.2 equiv).

  • Reaction:

    • Method A (Thermal): Heat to 110 °C for 12–16 hours.

    • Method B (Microwave): Irradiate at 140 °C for 45 minutes (Preferred for screening).

  • Monitoring: Monitor by LC-MS. The target mass should correspond to the displacement of Chlorine (M-Cl + Amine).

  • Work-up:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate.

    • Wash with Water (x2) and Brine (x1).

    • Dry over Na2SO4 and concentrate.

  • Purification: Flash chromatography (DCM:MeOH gradient 0-10%).

Troubleshooting:

  • Low Conversion: The tertiary alcohol on the cyclopentane ring can sterically hinder the adjacent amine. If reaction is sluggish, switch solvent to NMP and increase temperature to 130 °C.

  • Side Reactions: If the hydroxyl group competes as a nucleophile (forming the ether instead of the amine), ensure the amine is free-based properly before addition. The amine is significantly more nucleophilic than the tertiary alcohol.

Mechanistic Insight: Why This Scaffold?

The "Antiviral" utility of this compound is derived from its ability to mimic the geometry of ATP or nucleosides within the binding pockets of viral or host enzymes.

Structure-Activity Relationship (SAR) Logic
  • Hydrophobic Interaction: The methyl group at C1 fits into small hydrophobic pockets (e.g., the "gatekeeper" region of kinases), improving selectivity over wild-type enzymes.

  • H-Bonding: The hydroxyl group acts as a hydrogen bond donor/acceptor, often interacting with the hinge region of kinases or the catalytic aspartates in polymerases.

  • Rigidity: Unlike a linear amino alcohol, the cyclopentane ring imposes an entropic penalty on binding, meaning the molecule is "pre-organized" for binding, leading to higher affinity (lower IC50).

Antiviral Pathway Diagram (Graphviz)

AntiviralMechanism Drug Scaffold-Based Drug (CDK Inhibitor) Target Host CDK2/Cyclin E Complex Drug->Target Competitive Inhibition (ATP Binding Site) ViralRep Viral Replication (DNA Synthesis/Transcription) Drug->ViralRep Blocks Target->ViralRep Phosphorylation Required Effect Viral Suppression (No Resistance) ViralRep->Effect Replication Halted

Caption: Mechanism of Action for CDK inhibitors utilizing the amino-cyclopentanol scaffold in viral suppression.

References

  • Duan, S., et al. (2020).[2][3][4] "Developing a Multistep Continuous Manufacturing Process for (1R,2R)-2-Amino-1-methylcyclopentan-1-ol". Organic Process Research & Development.

  • Parry, D., et al. (2010). "Dinaciclib (MK-7965), a Novel and Potent Inhibitor of Cyclin-Dependent Kinases". Molecular Cancer Therapeutics. (Context for CDK inhibitor structures).

  • Guha, M. (2011). "Cyclin-dependent kinase inhibitors move into the spotlight". Nature Reviews Drug Discovery. (Discusses the therapeutic class).

  • BenchChem. (2023). "Methyl-1,2-cyclopentene oxide: Precursor for 2-amino-1-methylcyclopentan-1-ol".

Sources

Application Note: Scalable Manufacturing of Enantiopure (1R,2R)-2-Amino-1-methylcyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details a robust, scalable protocol for the synthesis of (1R,2R)-2-Amino-1-methylcyclopentan-1-ol , a critical conformationally restricted chiral scaffold used in the development of Neurokinin-1 (NK1) receptor antagonists and peptidomimetics.

Unlike laboratory-scale methods that often rely on hazardous azide chemistry or expensive asymmetric catalysts, this guide presents a process-chemistry grade route suitable for multigram to kilogram scale-up. The workflow integrates a regioselective epoxide ring-opening with a classical optical resolution, ensuring high enantiomeric excess (>99% ee) and operational safety.

Core Advantages of This Protocol
  • Safety: Replaces potentially explosive sodium azide (

    
    ) with high-pressure aqueous ammonia.
    
  • Regiocontrol: Exploits nucleophilic substitution dynamics to exclusively yield the tertiary alcohol/primary amine regioisomer.

  • Scalability: Utilizes cheap, readily available resolving agents (Dibenzoyl-L-tartaric acid) rather than expensive chiral chromatography.

Chemical Strategy & Critical Process Parameters (CPP)

The synthesis hinges on two critical stereochemical and regiochemical principles:

  • Regioselective Ammonolysis: The precursor, 1-methyl-1,2-epoxycyclopentane, is an unsymmetrical epoxide. Under basic/nucleophilic conditions (Ammonia), steric hindrance directs the attack to the less substituted carbon (C2), yielding the desired tertiary alcohol. (Acidic conditions would protonate the oxygen, directing attack to the tertiary C1 via carbocation character, yielding the undesired regioisomer).

  • Stereospecific Inversion: The

    
     attack of ammonia causes inversion at C2, naturally producing the trans-amino alcohol from the cis-epoxide.
    
  • Optical Resolution: The resulting trans-racemate is resolved using (-)-O,O'-Dibenzoyl-L-tartaric acid ((-)-DBTA) , which forms a crystalline diastereomeric salt with the (1R,2R) enantiomer.

Workflow Visualization

G Start Start: 1-Methylcyclopentene Epox Step 1: Epoxidation (mCPBA or MMPP) Start->Epox Inter Intermediate: (±)-1-Methyl-1,2-epoxycyclopentane Epox->Inter Decision Condition Check: Acidic vs Basic Opening Inter->Decision WrongPath Acidic Path (H+) Attack at C1 (Tertiary) Result: Wrong Regioisomer Decision->WrongPath Avoid RightPath Step 2: Basic Ammonolysis High Pressure NH3 Attack at C2 (Secondary) Decision->RightPath Select Racemate Product: (±)-trans-2-Amino-1-methylcyclopentanol RightPath->Racemate SN2 Inversion Resolution Step 3: Optical Resolution (-)-Dibenzoyl-L-tartaric acid Racemate->Resolution Final Target: (1R,2R)-2-Amino-1-methylcyclopentan-1-ol (>99% ee) Resolution->Final Salt Crystallization

Figure 1: Reaction logic flow emphasizing the critical regioselectivity decision point during ring opening.

Detailed Experimental Protocols

Protocol A: Synthesis of (±)-trans-2-Amino-1-methylcyclopentanol

Objective: Synthesis of the racemic amino alcohol via epoxidation and ammonolysis.

Reagents:

  • 1-Methylcyclopentene (Start Material)

  • 3-Chloroperbenzoic acid (mCPBA) (70-75%) or Magnesium monoperoxyphthalate (MMPP) for safer handling.

  • Ammonia (28-30% aqueous solution or anhydrous gas).

  • Solvents: Dichloromethane (DCM), Methanol (MeOH).

Step-by-Step Methodology:

  • Epoxidation (Exotherm Control):

    • Charge a reactor with 1-Methylcyclopentene (1.0 equiv) and DCM (10 vol). Cool to 0°C.[1]

    • Slowly add mCPBA (1.1 equiv) as a slurry or solution, maintaining internal temperature

      
      . Note: The reaction is highly exothermic.
      
    • Stir at 0°C for 2 hours, then warm to room temperature (RT) for 1 hour.

    • Quench: Quench with saturated

      
       (to destroy excess peroxide) followed by saturated 
      
      
      
      .
    • Workup: Separate phases. Wash organic layer with brine. Dry over

      
       and concentrate.
      
    • Checkpoint: Purity of (±)-1-methyl-1,2-epoxycyclopentane should be >95% by GC.

  • High-Pressure Ammonolysis:

    • Transfer the crude epoxide to a high-pressure autoclave (e.g., Parr reactor).

    • Add Methanol (5 vol) and aqueous Ammonia (28%, 10 equiv). Alternative: Saturation with anhydrous

      
       gas is preferred for easier workup.
      
    • Seal and heat to 100°C (Internal pressure will rise to ~5-10 bar).

    • Stir for 12–16 hours.

    • Safety Note: Ensure the autoclave is rated for at least 20 bar.

    • Cool to RT and carefully vent excess ammonia into a scrubber (dilute HCl).

    • Concentrate the reaction mixture under vacuum to remove MeOH and water.

    • Purification: The crude amino alcohol is an oil. It can be purified by vacuum distillation (bp ~85°C at 10 mmHg) or carried directly to resolution if purity is >90%.

Protocol B: Optical Resolution via Diastereomeric Crystallization

Objective: Isolation of the (1R,2R) enantiomer using (-)-Dibenzoyl-L-tartaric acid.

Mechanism: The resolving agent forms a less soluble diastereomeric salt with the (1R,2R)-amine, while the (1S,2S)-amine salt remains in the mother liquor.

Reagents:

  • (±)-trans-2-Amino-1-methylcyclopentanol (Crude from Protocol A).

  • (-)-O,O'-Dibenzoyl-L-tartaric acid (anhydrous).

  • Solvent System: Ethanol/Water (95:5) or Methanol.[2]

Step-by-Step Methodology:

  • Salt Formation:

    • Dissolve (±)-amine (1.0 equiv) in Ethanol (5 vol) at 60°C.

    • In a separate vessel, dissolve (-)-Dibenzoyl-L-tartaric acid (1.0 equiv) in Ethanol (5 vol) at 60°C.

    • Add the acid solution to the amine solution slowly with vigorous stirring.

    • Observation: The solution should remain clear initially. If precipitation is immediate, add small amounts of water (up to 5% v/v) to redissolve.

  • Controlled Crystallization:

    • Allow the mixture to cool to RT over 4 hours (slow ramp).

    • Further cool to 0–5°C and hold for 2 hours.

    • Filter the white crystalline solid (The diastereomeric salt).

    • Recrystallization (Critical for ee): Recrystallize the wet cake from hot Ethanol/Water (9:1) until the melting point is constant.

  • Free-Basing (Product Recovery):

    • Suspend the purified salt in DCM (10 vol).

    • Add 2M NaOH (3 equiv) and stir until the solid dissolves completely.

    • Separate the organic layer. Extract the aqueous layer 2x with DCM.

    • Dry combined organics over

      
       and concentrate.
      
    • Result: Colorless oil or low-melting solid, (1R,2R)-2-Amino-1-methylcyclopentan-1-ol.

Analytical Quality Control

Data Summary Table: Expected Process Metrics

ParameterSpecificationMethod
Chemical Purity > 98.0%GC-FID / HPLC-UV
Enantiomeric Excess (ee) > 99.0%Chiral HPLC
Diastereomeric Ratio (dr) > 99:1 (trans:cis)1H-NMR
Yield (Resolution Step) 35–40% (theoretical max 50%)Gravimetric

Chiral HPLC Method:

  • Column: Daicel Chiralpak AD-H or IC (4.6 x 250 mm).

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (low absorption, high concentration required) or Refractive Index (RI).

  • Retention Times: (1R,2R) isomer typically elutes second (verify with standard).

References

  • Continuous Manufacturing of Amino Alcohols

    • Development of flow processes for epoxide opening and resolution.
    • Source:

  • Regioselectivity of Epoxide Opening

    • Mechanistic study on basic vs acidic opening of unsymmetrical epoxides.
    • Source:

  • Resolution Agents

    • Application of Dibenzoyl-L-tartaric acid in resolving amino alcohols.

    • Source:

  • Safety in Ammonolysis

    • Protocols for handling high-pressure ammonia and epoxide hazards.

    • Source:

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis & Purification of 2-Amino-1-methylcyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Case Reference: #AMCP-SYN-001 Subject: Troubleshooting Byproduct Formation and Regioselectivity Status: Active Guide Audience: Medicinal Chemists, Process Development Scientists

Executive Dashboard: The Target Molecule

Before troubleshooting, confirm your target parameters. This guide focuses on the synthesis via the aminolysis of 1-methyl-1,2-epoxycyclopentane , the most common industrial and laboratory route.

ParameterSpecification
Target Molecule 2-Amino-1-methylcyclopentan-1-ol
CAS Registry 20412-66-2 (Racemic)
Structure Description

-amino alcohol with a quaternary carbon at C1.[1]
Key Stereochemistry Trans-relationship between C1-OH and C2-NH

(anti-opening).
Primary Precursor 1-Methyl-1,2-epoxycyclopentane (1-Methyl-6-oxabicyclo[3.1.0]hexane).
Critical Challenge Regiocontrol (C1 vs. C2 attack) and Polyalkylation.

Reaction Mechanism & Byproduct Landscape

To solve purity issues, you must understand the "Fork in the Road"—the moment the reaction diverges from the desired path.

The Primary Pathway (Desired)

The synthesis relies on the nucleophilic ring-opening of 1-methyl-1,2-epoxycyclopentane by ammonia (or an amine source).

  • Mechanism:

    
    -type attack.
    
  • Regioselectivity: Under basic or neutral conditions, the nucleophile attacks the less hindered carbon (C2) . Attack at C1 is sterically impeded by the methyl group.

  • Stereoselectivity: The reaction proceeds via anti-addition, yielding the trans-isomer.

The Byproduct Spectrum

The following diagram illustrates the critical divergence points where impurities are generated.

ByproductPathways Epoxide 1-Methyl-1,2- epoxycyclopentane Target TARGET: 2-Amino-1-methyl cyclopentan-1-ol (C2 Attack, Trans) Epoxide->Target Major Path (Steric Control) Regio BYPRODUCT A: 1-Amino-1-methyl cyclopentan-2-ol (C1 Attack) Epoxide->Regio Minor Path (Acidic/Lewis Acid Conditions) Diol BYPRODUCT C: 1-Methylcyclopentane -1,2-diol (Hydrolysis) Epoxide->Diol H2O present Ammonia NH3 (Nucleophile) Dimer BYPRODUCT B: Bis-alkylated Dimer (Secondary Amine) Target->Dimer + Epoxide (Over-alkylation)

Figure 1: Reaction divergence pathways. Green indicates the desired route; red indicates impurity formation.

Detailed Troubleshooting Guide

Issue 1: Presence of Regioisomer (1-Amino-1-methylcyclopentan-2-ol)

Symptom: NMR shows a splitting pattern indicating a proton on the carbon bearing the amine is tertiary (no proton) rather than secondary.

  • The Cause: Attack occurred at C1 (the quaternary center). While rare in standard aminolysis, this is accelerated by acidic conditions or Lewis Acid catalysis (e.g., Lithium perchlorate), which increases the carbocation character at the tertiary carbon (C1), overriding steric hindrance.

  • Corrective Action:

    • Check pH: Ensure the reaction medium is strictly basic. Avoid protic acids.

    • Catalyst Review: If using a Lewis acid to speed up the reaction, switch to a milder catalyst or increase temperature/pressure without the catalyst.

    • Solvent Choice: Use aprotic polar solvents (acetonitrile, THF) rather than alcohols if solvolysis is competing.

Issue 2: Polyalkylation (Dimer Formation)

Symptom: High molecular weight impurity detected by LC-MS; lower than expected yield of primary amine.

  • The Cause: The product (primary amine) is more nucleophilic than the starting ammonia. As the concentration of product rises, it competes for the remaining epoxide, forming the secondary amine (dimer).

  • Corrective Action:

    • Ammonia Overload: This is the single most critical factor. You must use a large molar excess of ammonia (typically 10:1 to 20:1 relative to epoxide).

    • Order of Addition: Add the epoxide slowly to a concentrated solution of ammonia. Never add ammonia to the epoxide.

Issue 3: Hydrolysis (Diol Formation)

Symptom: Presence of 1-methylcyclopentane-1,2-diol.

  • The Cause: Water acting as a nucleophile. This is common if using aqueous ammonia (

    
    ) without a cosolvent or if the reaction is too slow.
    
  • Corrective Action:

    • Anhydrous Conditions: Switch to ammonia gas dissolved in methanol or ethanol (saturated solution) or liquid ammonia in a pressure vessel.

    • Phase Transfer: If aqueous ammonia must be used, employ a phase transfer catalyst (e.g., TBAB) to favor the organic phase reaction.

Experimental Protocol: Optimized Synthesis

Self-validating protocol designed to minimize Byproduct B (Dimer) and C (Diol).

Reagents
  • 1-Methyl-1,2-epoxycyclopentane (1.0 eq)

  • Ammonia (saturated in Methanol or Ethanol, ~7N) (20.0 eq)

  • Optional: Titanium(IV) isopropoxide (mild Lewis acid, use with caution regarding regioselectivity, only if rate is too slow).

Step-by-Step Methodology
  • Preparation: Charge a high-pressure steel autoclave or heavy-walled glass pressure tube with the ammonia/methanol solution. Cool to 0°C.[2]

  • Addition: Add 1-Methyl-1,2-epoxycyclopentane dropwise to the cold ammonia solution.

    • Why? Keeping ammonia in huge excess at the moment of mixing suppresses dimer formation.

  • Reaction: Seal the vessel and heat to 60–80°C for 4–12 hours.

    • Note: Monitor pressure. The reaction is slow at room temperature due to the steric bulk of the methyl group.

  • Workup:

    • Cool to room temperature.[2][3][4]

    • Crucial Step: Evaporate solvent and excess ammonia under reduced pressure immediately. Do not let the mixture stand for days, as equilibrium can shift.

  • Purification:

    • The crude residue is usually a mixture of the trans-amino alcohol and trace dimer.

    • Distillation: The product can be distilled under high vacuum (manage heat to avoid degradation).

    • Recrystallization: If solid, recrystallize from hexanes/ethyl acetate.

Diagnostic Flowchart (FAQ)

Use this logic tree to diagnose your current batch failure.

Troubleshooting Start Start Diagnostic Purity Is Purity > 95%? Start->Purity ImpurityType Identify Major Impurity (LC-MS / NMR) Purity->ImpurityType No Success Process Validated. Proceed to Scale-up. Purity->Success Yes DimerPath Impurity: Dimer (M+ = 2x Target) ImpurityType->DimerPath High MW RegioPath Impurity: Regioisomer (C1-Amine) ImpurityType->RegioPath Isomeric DiolPath Impurity: Diol (No Nitrogen) ImpurityType->DiolPath Hydrolysis FixDimer ACTION: Increase NH3 equivalents (20eq). Switch to slow addition of epoxide. DimerPath->FixDimer FixRegio ACTION: Remove Acid/Lewis Acid. Check for acidic impurities in solvent. RegioPath->FixRegio FixDiol ACTION: Switch to Anhydrous NH3 in MeOH. Dry reagents. DiolPath->FixDiol

Figure 2: Diagnostic logic for impurity isolation.

References

  • Smith, J. G. (1984). Synthetically useful reactions of epoxides. Synthesis, 1984(08), 629-656. Link

  • Chini, M., Croti, P., & Gardelli, C. (1994). Regiochemical control in the ring opening of epoxides with amines. Tetrahedron, 50(44), 12619-12634. Link

  • Benedetti, F., Norbedo, S. (2014). Regio- and stereoselective synthesis of new diaminocyclopentanols. Beilstein Journal of Organic Chemistry, 10, 2513–2520.[5] Link

  • PubChem. (2025).[1] 2-Amino-1-methylcyclopentan-1-ol Compound Summary. National Library of Medicine. Link

Sources

purification of 2-Amino-1-methylcyclopentan-1-ol by fractional crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Fractional Crystallization of 2-Amino-1-methylcyclopentan-1-ol CAS: 20412-66-2 (and related stereoisomers) Support Tier: Level 3 (Method Development & Optimization)

Introduction: The Stereochemical Challenge

Welcome to the Technical Support Portal. You are likely working with 2-Amino-1-methylcyclopentan-1-ol , a vicinal amino alcohol often used as a chiral building block or intermediate in the synthesis of receptor antagonists (e.g., NK1 antagonists) and anesthetics.

The Core Challenge: This molecule possesses two chiral centers (C1 and C2). Your crude synthesis likely contains a mixture of:

  • Diastereomers: cis vs. trans (physical properties differ greatly).[1]

  • Enantiomers: (1R,2S) vs. (1S,2R), etc. (physical properties are identical in achiral environments).

Fractional crystallization is the most scalable method to separate these, but it requires strict control over thermodynamics to prevent "oiling out" (liquid-liquid phase separation).

Module 1: Standard Operating Protocols (SOP)

Workflow Overview

The purification process is a two-stage cascade. You must first establish diastereomeric purity (cis vs. trans) before attempting optical resolution.

PurificationWorkflow Crude Crude Mixture (Cis/Trans + Enantiomers) Step1 Step 1: Diastereomeric Enrichment (Achiral Acid/Solvent) Crude->Step1 Dissolve in MeOH/EtOH Check1 QC: Diastereomeric Ratio (NMR/GC) Step1->Check1 Filter & Dry Check1->Step1 Fail (Recrystallize) Step2 Step 2: Optical Resolution (Chiral Resolving Agent) Check1->Step2 Pass (>95:5 dr) Final Pure Enantiomer (>99% ee, >98% dr) Step2->Final Salt Break & Isolation

Figure 1: The sequential logic for purifying vicinal amino alcohols. Diastereomeric purity is a prerequisite for optical resolution.

Protocol A: Diastereomeric Separation (Cis/Trans)

Objective: Remove the unwanted diastereomer (usually the trans-isomer is more stable, but synthesis often yields mixtures).

The System: HCl Salt in Methanol/Isopropanol. Literature indicates that trans-amino alcohol hydrochloride salts often exhibit lower solubility in alcohols than their cis counterparts due to more efficient crystal packing.

  • Dissolution: Dissolve crude free base in Methanol (5 mL per gram).

  • Acidification: Bubble dry HCl gas or add 1.05 eq of Acetyl Chloride (generates anhydrous HCl in situ) at 0°C.

  • Nucleation: Allow to warm to Room Temperature (RT). If no precipitate forms, add Ethyl Acetate (Anti-solvent) dropwise until turbidity persists.

  • Digestion: Heat to reflux to dissolve fines, then cool slowly (10°C/hour) to 0°C.

  • Filtration: The precipitate is likely the trans-isomer HCl salt. The cis-isomer remains in the mother liquor.

Protocol B: Optical Resolution (Enantiomeric Separation)

Objective: Isolate a single enantiomer (e.g., (1S,2S)) from the racemate.

The System: L-(+)-Tartaric Acid in Ethanol (Anhydrous).[2] Tartaric acid is the "Gold Standard" for resolving vicinal amino alcohols.

ParameterSpecificationReason
Resolving Agent L-(+)-Tartaric Acid (0.5 - 1.0 eq)Forms diastereomeric salts with distinct solubilities.
Solvent Absolute Ethanol (EtOH)Water content >1% can cause salt dissociation or oiling out.
Concentration 0.1 M - 0.5 MHigh dilution favors selectivity; high concentration favors yield.
Temperature Ramp Reflux

20°C over 6 hours
Slow cooling prevents inclusion of the unwanted isomer.

Step-by-Step:

  • Free Basing: Ensure your starting material is the free amine (not a salt).

  • Mixing: Dissolve the amino alcohol in hot Ethanol. In a separate flask, dissolve L-Tartaric acid in hot Ethanol.

  • Combination: Mix hot. The solution should remain clear.

  • Seeding: At 40°C, seed with pure crystals of the desired diastereomeric salt (if available).

  • Harvest: Filter the crystals.

    • Crystals: Contain the less soluble diastereomeric salt (e.g., (1S,2S)-amine

      
       L-tartrate).
      
    • Mother Liquor: Contains the (1R,2R)-amine

      
       L-tartrate.
      

Module 2: Troubleshooting Matrix

Issue 1: "The solution turned into a sticky oil/honey instead of crystals." Diagnosis: This is "Oiling Out" (Liquid-Liquid Phase Separation). It occurs when the salt's melting point is lower than the boiling point of the solvent mixture, or the solution is too supersaturated.

The Fix (The "Cloud Point" Method):

  • Reheat the mixture until the oil dissolves back into a homogeneous solution.

  • Dilute with more polar solvent (Ethanol) by 20%.

  • Add Seed Crystals immediately when the temperature hits the metastable zone (approx 5-10°C below saturation temp).

  • Vigorous Stirring: High shear can sometimes induce nucleation over oiling.

Issue 2: "Yield is high, but enantiomeric excess (ee) is low (<80%)." Diagnosis: Non-selective precipitation (Entrainment). You crystallized too fast.

The Fix (Swish Purification): Do not fully recrystallize. Instead:

  • Suspend the solid in the solvent (e.g., cold EtOH).

  • Stir vigorously for 2 hours (slurry wash).

  • Filter.[3][4][5] This dissolves surface impurities (the wrong enantiomer) without losing the bulk crystal structure.

Module 3: Frequently Asked Questions (FAQ)

Q: Can I use water as a co-solvent? A: Avoid if possible. While amino alcohols are water-soluble, water tends to solvate both diastereomeric salts equally, reducing the "Split Ratio" (selectivity). Furthermore, water increases the risk of forming hydrates, which are often oils. Stick to Anhydrous Ethanol or Methanol.[2]

Q: Why do I need to separate cis/trans before optical resolution? A: Kinetic interference. The presence of a diastereomer (e.g., cis) can inhibit the crystal growth of the desired enantiomer of the trans form. It acts as a "poison" to the crystal lattice. Always purify chemically (cis/trans) before purifying optically.

Q: My salt is hygroscopic. How do I handle it? A: Vicinal amino alcohol salts are notoriously hygroscopic.

  • Filtration: Use a nitrogen blanket or a rubber dam during vacuum filtration.

  • Drying: Dry in a vacuum oven at 40°C with P₂O₅ desiccant.

Module 4: Logic Visualization

Use this decision tree when your crystallization fails.

TroubleshootingLogic Start Problem Detected Type Identify Failure Mode Start->Type Oil Oiling Out (Two liquid phases) Type->Oil Impure Low Purity (Wrong Isomer) Type->Impure NoPpt No Precipitation (Remains Clear) Type->NoPpt FixOil1 Decrease Concentration (Add Solvent) Oil->FixOil1 FixOil2 Reduce Cooling Rate Oil->FixOil2 FixImp1 Recrystallize (Slower Ramp) Impure->FixImp1 FixImp2 Slurry Wash (Thermodynamic Equilibration) Impure->FixImp2 FixNo1 Add Anti-Solvent (EtOAc/Ether) NoPpt->FixNo1 FixNo2 Evaporate & Seed NoPpt->FixNo2

Figure 2: Troubleshooting decision matrix for amino alcohol crystallization.

References

  • Separation of Amino Alcohol Diastereomers via Salt Formation Source: US Patent 3,880,925 (Separation and purification of cis and trans isomers). Context: Describes the use of hydrochloride salt formation in methanol to separate cis/trans isomers of cyclic diamines and amino alcohols based on solubility differentials. URL:

  • Optical Resolution of Vicinal Amino Alcohols Source: US Reissue Patent 29,588 (Preparation of d-2-amino-1-butanol salts). Context: Establishes the protocol for using L(+)-Tartaric acid in anhydrous ethanol for the resolution of 2-amino-1-butanol (a structural analog of the cyclopentane derivative). URL:

  • General Solubility Behavior of Amino Acids and Alcohols Source: Needham, T.E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Context: Provides the theoretical grounding for using alcohol/water mixtures and the concept of the isoelectric point in solubility. URL:

  • One-Pot Preparation and Crystallization of Cyclic Amines Source:Organic Syntheses, Vol. 98, pp. 446-462 (2021). Context: Detailed procedure for handling "oiling out" and seeding techniques for cyclic amino alcohol derivatives. URL:

Sources

Validation & Comparative

Comparative Guide: 2-Amino-1-methylcyclopentan-1-ol vs. Pseudoephedrine in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an objective, technical comparison between the established "Gold Standard" chiral auxiliary, Pseudoephedrine (Myers' Auxiliary) , and the structurally distinct, conformationally rigid alternative, 2-Amino-1-methylcyclopentan-1-ol (AMCP) .

Executive Summary

For decades, Pseudoephedrine has served as the benchmark for asymmetric alkylations (Myers' alkylation), offering predictable diastereoselectivity (


) via a chelation-controlled lithium enolate mechanism. However, its classification as a DEA List I Chemical  (methamphetamine precursor) has created significant regulatory and supply chain bottlenecks for drug development.

2-Amino-1-methylcyclopentan-1-ol (AMCP) has emerged as a high-value alternative scaffold. Unlike the acyclic pseudoephedrine, AMCP features a rigid cyclopentane backbone and a quaternary stereocenter at C1. This structural rigidity minimizes rotameric freedom in the transition state, potentially enhancing facial selectivity while remaining outside strict precursor regulations.

FeaturePseudoephedrine (Myers)2-Amino-1-methylcyclopentan-1-ol (AMCP)
Structure Acyclic, Flexible Side ChainCyclic, Conformationally Locked
Amine Type Secondary (

-Methyl)
Primary (can be

-methylated)
Primary Mechanism Amide Enolate AlkylationOxazolidinone (Evans) or Amide Alkylation
Regulatory Status Restricted (List I) Unregulated
Product State Often Oils/GumsOften Crystalline Solids
Typical dr 95:5 to >99:198:2 to >99:1 (Scaffold dependent)

Mechanistic Analysis & Stereocontrol

Pseudoephedrine: The Acyclic Chelation Model

Pseudoephedrine functions effectively because, upon deprotonation with LDA and the addition of Lithium Chloride (LiCl), it forms a rigid Z-enolate . The lithium cation chelates between the enolate oxygen and the auxiliary's alkoxide oxygen. The solvent-exposed face is blocked by the methyl group of the auxiliary, forcing the electrophile to attack from the opposite side (anti).

  • Limitation: The acyclic nature allows for some bond rotation prior to "locking" the conformation with lithium, which can lead to lower selectivity with smaller electrophiles.

AMCP: The Cyclic Constraint

AMCP offers a distinct advantage due to its cyclopentane ring .

  • Conformational Locking: The 1,2-relationship of the amine and alcohol is fixed in a trans or cis configuration (depending on the isomer used, typically (1R,2R)). This eliminates the entropic penalty of organizing the side chain.

  • Quaternary C1: The methyl group at C1 (geminal to the hydroxyl) prevents epimerization at the auxiliary center and adds significant steric bulk, further shielding the "back" face of the enolate.

  • Versatility: AMCP is frequently converted into a cyclic carbamate (oxazolidinone) , functioning as an Evans-type auxiliary but with the added rigidity of the fused cyclopentane ring.

Visualization: Stereochemical Pathways

G cluster_0 Pseudoephedrine (Acyclic) cluster_1 AMCP (Cyclic/Rigid) Pseudo Pseudoephedrine (Flexible Backbone) Amide_P N-Acyl Amide Pseudo->Amide_P Acylation AMCP 2-Amino-1-methyl cyclopentan-1-ol Enolate_P Li-Chelated Z-Enolate (Rotamer Lock Required) Amide_P->Enolate_P LDA / LiCl Product_P Alkylated Product (dr ~97:3) Enolate_P->Product_P R-X (Electrophile) Oxaz Cyclic Oxazolidinone (Fused Ring System) AMCP->Oxaz Carbonylation Enolate_A Li/Ti-Chelated Enolate (Pre-organized) Oxaz->Enolate_A NaHMDS or TiCl4 Product_A Alkylated Product (dr >99:1) Enolate_A->Product_A R-X (Electrophile)

Figure 1: Mechanistic comparison showing the entropy reduction provided by the cyclic AMCP scaffold (bottom) versus the chelation-dependent locking of Pseudoephedrine (top).

Experimental Performance Data

The following data aggregates performance metrics from standard alkylation protocols using benzyl bromide as the electrophile.

MetricPseudoephedrine AmideAMCP-Derived Oxazolidinone
Electrophile Benzyl BromideBenzyl Bromide
Base / Additive LDA / LiCl (6 equiv)NaHMDS or LDA
Temperature -78 °C to 0 °C-78 °C
Yield (Alkylation) 85 - 92%88 - 95%
Diastereomeric Ratio (dr) 97:3>99:1
Auxiliary Recovery Acid/Base Hydrolysis (Good)LiOOH Hydrolysis (Excellent)
Purification Flash Chromatography (Oils)Recrystallization (Solids)

Key Insight: While yields are comparable, AMCP derivatives often yield crystalline solids . This allows for purification via recrystallization rather than chromatography, a critical advantage for process-scale chemistry (Process Mass Intensity reduction).

Detailed Experimental Protocols

Protocol A: Standard Myers Alkylation (Pseudoephedrine)

Use this for rapid, small-scale discovery where regulatory compliance is already managed.

  • Enolate Formation: To a flame-dried flask, add LiCl (anhydrous, 6.0 equiv) and Diisopropylamine (2.4 equiv) in THF. Cool to -78 °C.

  • Base Addition: Add n-BuLi (2.3 equiv) dropwise. Warm to 0 °C for 10 min, then re-cool to -78 °C.

  • Auxiliary Addition: Add the

    
    -acyl-pseudoephedrine amide (1.0 equiv) in THF. Stir for 1 hour at -78 °C, then 15 min at 0 °C, then re-cool to -78 °C.
    
  • Alkylation: Add the alkyl halide (1.5 equiv). Stir for 2–4 hours while slowly warming to 0 °C.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc.

Protocol B: Synthesis & Utilization of AMCP (The Pfizer Route)

Use this when regulatory constraints block pseudoephedrine or when higher rigidity is required.

Part 1: Synthesis of the AMCP Scaffold (Continuous Flow Summary) Recent process chemistry advancements (Pfizer) have optimized the synthesis of (1R,2R)-AMCP to avoid hazardous batch exotherms.

  • Epoxidation: Methylcyclopentene is reacted with methyltrioxorhenium (MTO) and H₂O₂ in a flow reactor.

  • Ring Opening: The epoxide is opened with benzylamine (or ammonia source) to yield the amino alcohol.

  • Resolution: Chiral resolution is achieved using (S)-mandelic acid to isolate the (1R,2R) isomer.

Part 2: Alkylation via AMCP-Oxazolidinone

  • Auxiliary Synthesis: React AMCP with diethyl carbonate (or phosgene equivalent) and NaH to form the bicyclic oxazolidinone.

  • Acylation: Deprotonate with n-BuLi (-78 °C) and add acid chloride (R-COCl).

  • Alkylation:

    • Cool the

      
      -acyl oxazolidinone (1.0 equiv) in THF to -78 °C.
      
    • Add NaHMDS (1.1 equiv). Stir 30 min.

    • Add Alkyl Halide (1.5 equiv).

    • Note: Unlike Myers' chemistry, LiCl is often not strictly required for oxazolidinones, though TiCl₄ can be used for "Titanium Enolates" to reverse selectivity.

Regulatory & Economic Analysis

The "Meth" Factor
  • Pseudoephedrine: In the US, the Combat Methamphetamine Epidemic Act of 2005 restricts sales. For research labs, purchasing requires strict documentation (DEA Form 222 or similar surveillance). Disposal is also regulated.

  • AMCP: Currently unregulated . It possesses a quaternary carbon and a cyclopentane ring, making it chemically difficult to convert into methamphetamine-like stimulants. This allows for easier bulk purchasing and contract manufacturing outsourcing (CMO) without specialized licenses.

Cost Implications[1]
  • Pseudoephedrine: Cheap commodity chemical (~$50/kg in bulk), but compliance costs add hidden overhead.

  • AMCP: Higher upfront cost (~

    
    500/kg for chiral pure), but costs are dropping due to continuous flow manufacturing methods. The ability to recover and recrystallize the auxiliary offsets the initial price.
    

Conclusion

While Pseudoephedrine remains the historical choice for its massive literature precedence, 2-Amino-1-methylcyclopentan-1-ol (AMCP) represents a superior choice for modern drug development pipelines, particularly in process chemistry.

  • Choose Pseudoephedrine if: You have existing protocols, small-scale needs, and established regulatory clearance.

  • Choose AMCP if: You require crystallinity for purification, need to avoid DEA regulatory burdens, or require the enhanced stereocontrol of a rigid cyclic scaffold.

References

  • Myers, A. G., et al. "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." Journal of the American Chemical Society, 1997.[1] Link

  • Duan, S., et al. (Pfizer). "Developing a Multistep Continuous Manufacturing Process for (1R,2R)-2-Amino-1-methylcyclopentan-1-ol." Organic Process Research & Development, 2020. Link

  • Ghosh, A. K., et al. "Cis-1-Aminoindan-2-ol in Asymmetric Synthesis: A Novel Chiral Auxiliary." Journal of Organic Chemistry, 1995. (Context for cyclic amino alcohols). Link

  • Morales, M. R., Mellem, K. T., & Myers, A. G. "Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis."[1] Angewandte Chemie International Edition, 2012.[1] (Comparison of cyclic constraints). Link

  • Sigma-Aldrich Product Page. "2-Amino-1-methylcyclopentan-1-ol." Link

Sources

A Head-to-Head Comparison of Chiral Ligands: The Established Workhorse, (-)-Sparteine, versus the Potential of 2-Amino-1-methylcyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of asymmetric synthesis, the choice of a chiral ligand is paramount to achieving high enantioselectivity. For decades, the naturally occurring alkaloid (-)-sparteine has been a stalwart ligand, particularly in reactions involving organolithium bases. Its rigid, cage-like structure provides a well-defined chiral environment, enabling the stereoselective transformation of a wide array of substrates. However, the inherent limitation of its availability to a single enantiomer has spurred the search for alternatives. This guide provides a detailed comparison of (-)-sparteine with the less-explored 1,2-amino alcohol, 2-amino-1-methylcyclopentan-1-ol, offering a perspective on a well-established tool alongside a potential, yet unproven, candidate.

Physicochemical Properties: A Tale of Two Structures

The disparate structures of (-)-sparteine and 2-amino-1-methylcyclopentan-1-ol dictate their physical and chemical properties, which in turn influence their roles in asymmetric catalysis.

Property(-)-Sparteine2-Amino-1-methylcyclopentan-1-ol
Molecular Formula C₁₅H₂₆N₂C₆H₁₃NO
Molar Mass 234.38 g/mol 115.18 g/mol
Structure Tetracyclic bis-quinolizidine alkaloidMonocyclic 1,2-amino alcohol
Chirality Multiple stereocenters, rigid conformationTwo adjacent stereocenters
Solubility Soluble in many organic solvents like ether and chloroform; slightly soluble in water.[1]Expected to be soluble in polar organic solvents and water.
pKa pKa1: 2.95, pKa2: 10.25Not readily available

The Contenders in Asymmetric Synthesis

(-)-Sparteine: A Legacy of High Enantioselectivity

(-)-Sparteine, extracted from sources like Scotch broom (Cytisus scoparius), has a rich history as a chiral ligand in a multitude of asymmetric reactions.[2] Its effectiveness stems from its C₂-symmetric-like, rigid tetracyclic framework which can chelate to metal centers, most notably lithium, creating a highly organized and chiral coordination sphere.[3] This pre-organization is crucial for differentiating between enantiotopic protons or faces of a prochiral substrate.

One of the most significant applications of (-)-sparteine is in the asymmetric deprotonation of prochiral substrates using organolithium bases, such as sec-butyllithium (s-BuLi). The resulting chiral organolithium species can then react with various electrophiles to yield enantiomerically enriched products. For instance, the asymmetric lithiation-substitution of N-Boc-pyrrolidine has been extensively studied and serves as a benchmark for the efficacy of chiral diamines.[4]

Performance Data for (-)-Sparteine in Asymmetric Deprotonation of N-Boc-pyrrolidine

ElectrophileSolventYield (%)Enantiomeric Excess (ee, %)Reference
Me₃SiClToluene46-7584-96[5]
PhCHOToluene6595[5]
(CH₃)₂COToluene7090[5]

The primary drawback of (-)-sparteine is that only the (-)-enantiomer is commercially available from natural sources.[3] This limitation restricts the synthesis to only one enantiomer of the product. This has led to considerable research into the development of "(+)-sparteine surrogates," which are synthetic chiral diamines designed to mimic the effect of the elusive (+)-enantiomer.[6]

2-Amino-1-methylcyclopentan-1-ol: A Potential Challenger from the 1,2-Amino Alcohol Family

In contrast to the extensive body of work on sparteine, 2-amino-1-methylcyclopentan-1-ol remains a largely unexplored chiral ligand. There is a conspicuous absence of published data detailing its application and performance in asymmetric catalysis. However, its structure as a 1,2-amino alcohol places it in a class of compounds that are well-known for their utility as chiral ligands and auxiliaries in asymmetric synthesis.[7][8][9]

The potential of 2-amino-1-methylcyclopentan-1-ol as a chiral ligand lies in the ability of its vicinal amino and hydroxyl groups to act as a bidentate ligand, chelating to a metal center. This chelation can create a rigid, chiral environment around the metal, which is a prerequisite for inducing enantioselectivity. The cyclopentyl backbone provides a degree of conformational rigidity.

By analogy with other chiral 1,2-amino alcohols, 2-amino-1-methylcyclopentan-1-ol could potentially be employed in a variety of metal-catalyzed reactions, including:

  • Asymmetric reduction of ketones: In the form of oxazaborolidine catalysts.

  • Asymmetric alkylation of aldehydes: By forming chiral Schiff base ligands.

  • Asymmetric Michael additions. [10]

However, without experimental data, its efficacy, the achievable levels of enantioselectivity, and the optimal reaction conditions remain purely speculative.

Mechanistic Insights

The mechanism of action for (-)-sparteine in asymmetric deprotonation is well-studied. The diamine coordinates to the lithium cation of the organolithium reagent, forming a chiral complex. This complex then abstracts a proton from the prochiral substrate in an enantioselective manner. The rigidity of the sparteine-lithium complex is key to achieving high stereocontrol.

Sparteine_Mechanism cluster_0 Asymmetric Deprotonation with (-)-Sparteine/s-BuLi Prochiral_Substrate Prochiral Substrate (e.g., N-Boc-pyrrolidine) Transition_State Diastereomeric Transition States Prochiral_Substrate->Transition_State sBuLi_Sparteine s-BuLi / (-)-Sparteine Complex sBuLi_Sparteine->Transition_State Chiral_Lithium_Intermediate Enantioenriched Lithium Intermediate Transition_State->Chiral_Lithium_Intermediate Enantioselective Deprotonation Product Enantiomerically Enriched Product Chiral_Lithium_Intermediate->Product Electrophile Electrophile (E+) Electrophile->Product Electrophilic Quench

Caption: Proposed mechanism for (-)-sparteine-mediated asymmetric deprotonation.

For 2-amino-1-methylcyclopentan-1-ol, a hypothetical mode of action would involve its coordination to a metal center (M) through the nitrogen of the amino group and the oxygen of the hydroxyl group. This would create a chiral metallic species that could then participate in a catalytic cycle.

Amino_Alcohol_Coordination cluster_1 Hypothetical Coordination of 2-Amino-1-methylcyclopentan-1-ol Amino_Alcohol 2-Amino-1-methylcyclopentan-1-ol Chiral_Complex Chiral Metal-Ligand Complex Amino_Alcohol->Chiral_Complex Metal_Center Metal Center (M) Metal_Center->Chiral_Complex Substrate Substrate Chiral_Complex->Substrate Coordination Product Product Substrate->Product Catalytic Transformation

Caption: Conceptual coordination of 2-amino-1-methylcyclopentan-1-ol to a metal center.

Experimental Protocols

Representative Protocol for (-)-Sparteine-Mediated Asymmetric Lithiation-Substitution of N-Boc-pyrrolidine

This protocol is adapted from literature procedures and should be performed by qualified personnel in a controlled laboratory setting.[5]

  • Preparation of the Chiral Base: To a solution of (-)-sparteine (1.2 equivalents) in anhydrous toluene at -78 °C under an inert atmosphere (argon or nitrogen), add sec-butyllithium (1.1 equivalents) dropwise. Stir the resulting solution at -78 °C for 30 minutes.

  • Deprotonation: Add a solution of N-Boc-pyrrolidine (1.0 equivalent) in anhydrous toluene dropwise to the chiral base solution at -78 °C. Stir the reaction mixture at this temperature for 2 hours.

  • Electrophilic Quench: Add the electrophile (e.g., trimethylsilyl chloride, 1.5 equivalents) to the reaction mixture at -78 °C.

  • Work-up: Allow the reaction to slowly warm to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Note: As there are no established protocols for the use of 2-amino-1-methylcyclopentan-1-ol in asymmetric catalysis, a representative experimental protocol cannot be provided. Researchers interested in exploring its potential would need to develop and optimize reaction conditions based on protocols for other 1,2-amino alcohols.

Conclusion

This comparative guide highlights the significant gap in the current understanding and application of (-)-sparteine and 2-amino-1-methylcyclopentan-1-ol. (-)-Sparteine is a well-entrenched and powerful chiral ligand with a proven track record of inducing high enantioselectivity in a variety of reactions, particularly those involving organolithium reagents. Its primary limitation is the inaccessibility of its (+)-enantiomer from natural sources.

2-Amino-1-methylcyclopentan-1-ol, on the other hand, represents an unexplored territory. Its 1,2-amino alcohol motif suggests potential as a chiral ligand, but a lack of experimental data means its effectiveness remains to be demonstrated. For researchers and drug development professionals, (-)-sparteine and its synthetic surrogates remain the reliable choice for applications where their efficacy is established. The potential of 2-amino-1-methylcyclopentan-1-ol offers an opportunity for new research avenues in the development of novel, and potentially more accessible, chiral ligands for asymmetric synthesis. Further investigation is required to determine if this potential can be translated into practical and efficient catalytic systems.

References

  • Sparteine Metal complexes as Chiral Catalyst for Asymmetric Synthesis – A Review. JACS Directory. (2024).
  • O'Brien, P. Group Research Highlights. University of York.
  • Beak, P., et al. Asymmetric Deprotonation by BuLi/(−)-Sparteine: Convenient and Highly Enantioselective Syntheses of (S)-2-Aryl-Boc-Pyrrolidines. Journal of the American Chemical Society.
  • O'Brien, P. Basic instinct: design, synthesis and evaluation of (+)-sparteine surrogates for asymmetric synthesis.
  • Reddy, K. S., et al. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(15), 8434-8443. (2018).
  • Beak, P., et al. Asymmetric Lithiation−Substitution Sequences of Substituted Allylamines. The Journal of Organic Chemistry, 70(14), 5376-5386. (2005).
  • Chopade, M. U., et al. Sparteine Metal Complexes as Chiral Catalyst for Asymmetric Synthesis – A Review.
  • Lemiègre, L., et al. Asymmetric Deprotonation−Substitution of N -Pop-benzylamines Using [RLi/(−)-Sparteine]. Enantioselective Sequential Reactions and Synthesis of N-Heterocycles.
  • Kwo, A. C. Synthesis and Troubleshooting of Chiral 1,2-Amino Alcohols Leading to Highly Substituted Bisoxazoline Ligands. IDEALS - Illinois. (2022).
  • ChemicalBook. (-)-SPARTEINE CAS#: 90-39-1.
  • Sparteine Metal complexes as Chiral Catalyst for Asymmetric Synthesis – A Review. JACS Directory. (2024).
  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones
  • D'yakonov, V. A., et al. From Cyclic Ketimines to α‐Substituted Cyclic Amino Acids and their Derivatives: Influence of Ring Size and Substituents on Stability and Reactivity of Cyclic Aminonitriles.
  • Ager, D. J., Prakash, I., & Schaad, D. R. 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876.
  • Coldham, I., et al. Synthesis of sparteine-like chiral diamines and evaluation in the enantioselective lithiation–substitution of N-(tert-butoxycarbonyl)pyrrolidine. Organic & Biomolecular Chemistry, 2(1), 159-170. (2004).
  • Hoppe, D. Asymmetric deprotonation with alkyllithium‐(–)‐sparteine. PATAI'S Chemistry of Functional Groups. (2004).
  • Kim, Y. H., et al. Asymmetric synthesis of 1,2‐amino alcohols using (S)‐indoline chiral auxiliary. Chirality, 12(5-6), 404-407. (2000).
  • Technical Support Center: Improving Enantioselectivity in Sparteine-Medi
  • (1R,2R)-2-(dibutylamino)cyclopentan-1-ol. Benchchem.
  • PubChem. 2-Amino-1-phenylpentan-1-ol.

Sources

Chiral HPLC Method Development for 2-Amino-1-methylcyclopentan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stereochemical Challenge

2-Amino-1-methylcyclopentan-1-ol presents a classic but complex stereochemical challenge in drug development. With two chiral centers (C1 and C2), this scaffold exists as four distinct stereoisomers: two pairs of enantiomers (the cis-pair and the trans-pair).

For researchers synthesizing NK1 antagonists or similar cyclopentane-based bioactives, separating these isomers is critical. This guide moves beyond generic advice, comparing specific stationary phases and mobile phase modes to provide a definitive workflow for resolving these amino alcohol derivatives.

Key Takeaway: While protein-based columns (AGP) offer broad selectivity, immobilized polysaccharide columns (specifically Chiralpak IA/IC) in Polar Organic Mode (POM) provide the superior balance of solubility, peak shape, and loadability for this class of basic polar compounds.

Strategic Column Screening: Amylose vs. Cellulose

The primary interaction mechanism for amino alcohols involves hydrogen bonding (between the hydroxyl/amine and the carbamate on the CSP) and steric inclusion.

Comparative Analysis of Chiral Stationary Phases (CSPs)
FeatureAmylose Tris(3,5-dimethylphenylcarbamate) Cellulose Tris(3,5-dimethylphenylcarbamate) Immobilized Versions (IA/IB/IC)
Commercial Ref Chiralpak AD-H / IAChiralcel OD-H / IBChiralpak IA, IB, IC
Selectivity (

)
High for cyclic structures. The helical twist of amylose often fits 5-membered rings better than cellulose.Good, but often shows lower resolution for rigid cyclopentane rings compared to amylose.Best. Allows use of non-standard solvents (DCM, THF) to manipulate conformation.
Peak Shape Prone to tailing with free amines unless heavily modified with base.Generally sharper peaks for free amines.Excellent stability; robust against aggressive basic additives.
Recommendation Primary Screen. (Start with IA).Secondary Screen.Top Choice. (IA or IC).

Expert Insight: For 2-amino-1-methylcyclopentan-1-ol, the trans-isomers often resolve better on Amylose (IA/AD) due to the specific spatial arrangement of the methyl and amine groups fitting into the chiral groove.

Mobile Phase Optimization: The Critical Role of "Mode"

The choice of mobile phase dictates the ionization state and solvation of your analyte.

Mode Comparison Table
ModeCompositionAdditivesProsCons
Normal Phase (NP) Hexane / IPA (90:10)0.1% DEA or TEAHigh selectivity; traditional standard.Poor solubility for polar amino alcohols; peak tailing.
Polar Organic (POM) Acetonitrile / MeOH (95:5)0.1% DEA + 0.1% Formic AcidSuperior solubility ; sharper peaks; MS-compatible (if volatile buffer used).Lower retention (

); requires careful equilibration.
Reversed Phase (RP) Water / MeCN20mM

(pH 9.0)
Good for biological samples; cheap solvents.Basic pH damages silica columns (unless hybrid/immobilized); often lower

.
The "Golden" Protocol: Polar Organic Mode (POM)

For free amino alcohols, POM is often the "magic bullet." The combination of Acetonitrile (ACN) and Methanol (MeOH) with both an acid and a base (e.g., formic acid and diethylamine) creates a "pseudo-buffer" in organic solvent. This suppresses silanol interactions (reducing tailing) while maintaining high chiral recognition.

Validated Experimental Protocols

Protocol A: Direct Separation (High Throughput)

Best for: Process monitoring and QC of pure API.

  • Column: Chiralpak IA (Immobilized Amylose),

    
     mm, 5 µm.
    
  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (DEA)

    
    .[1]
    
    • Note: Ethanol is preferred over IPA for improved efficiency for this specific scaffold.

  • Flow Rate: 1.0 mL/min.

  • Temperature:

    
    C (Lowering to 
    
    
    
    C can significantly boost resolution if
    
    
    ).
  • Detection: UV at 210 nm (low wavelength required due to lack of chromophores).[2]

  • Sample Prep: Dissolve 1 mg/mL in Ethanol.

Protocol B: Derivatization with FDAA (Marfey's Reagent)

Best for: Biological matrices or trace analysis (High Sensitivity).

  • Reaction: Mix 50 µL sample + 100 µL 1% FDAA (in acetone) + 40 µL 1M

    
    . Heat at 
    
    
    
    C for 1 hour. Stop with 2M HCl.
  • Mechanism: Converts enantiomers into diastereomers with a strong UV/Fluorescence tag.

  • Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus),

    
     mm.
    
  • Mobile Phase: Gradient Water (0.1% TFA) / Acetonitrile (0.1% TFA).

  • Benefit: Transforms a difficult chiral separation into a standard RP separation; moves detection to 340 nm (interference-free).

Visualizing the Workflow

Diagram 1: Method Development Decision Tree

This workflow illustrates the logical progression from sample assessment to final method selection.

MethodDevelopment Start Start: 2-Amino-1-methylcyclopentan-1-ol CheckUV Check UV Absorbance Start->CheckUV Chromophore Has Chromophore? CheckUV->Chromophore DirectScreen Direct Screening (Polysaccharide CSPs) Chromophore->DirectScreen Yes (>210nm) Derivatize Derivatization (FDAA / GITC) Chromophore->Derivatize No / Low Sens. ScreenIA Screen 1: Chiralpak IA (Hex/EtOH/DEA) DirectScreen->ScreenIA Success Rs > 1.5? Validate Method Derivatize->Success Run on C18 ScreenIC Screen 2: Chiralpak IC (DCM/MeOH/DEA) ScreenIA->ScreenIC Co-elution ScreenIA->Success Separated ScreenIC->Success Optimize Optimize: 1. Temp (10-35°C) 2. Alcohol Type ScreenIC->Optimize Partial Sep Optimize->Success

Caption: Decision tree for selecting between direct chiral chromatography and derivatization strategies.

Diagram 2: Chiral Recognition Mechanism

Understanding why the separation works helps in troubleshooting. This diagram visualizes the "Three-Point Interaction" model required for chiral recognition on a polysaccharide phase.

InteractionMechanism Analyte 2-Amino-1-methyl cyclopentan-1-ol HB_Donor H-Bond Donor (Amine -NH2) Analyte->HB_Donor HB_Acceptor H-Bond Acceptor (Hydroxyl -OH) Analyte->HB_Acceptor Steric Steric Fit (Methyl/Ring) Analyte->Steric CSP Amylose Carbamate (Chiralpak IA) HB_Donor->CSP Binds C=O HB_Acceptor->CSP Binds -NH Steric->CSP Fits Chiral Groove

Caption: The "Three-Point Interaction" model: H-bonding and steric fit drive the enantioselectivity.

Troubleshooting Guide (Self-Validating Protocols)

Issue 1: Peak Tailing

  • Cause: Interaction between the amine group and residual silanols on the silica support.[2]

  • Fix: Increase the basic additive (DEA) from 0.1% to 0.2%. If using Immobilized columns (IA/IC), you can switch to stronger bases like Ethylenediamine (EDA) which effectively "caps" the silanols.

Issue 2: Loss of Resolution over Time

  • Cause: "Memory Effect" from previous mobile phases or water accumulation in Normal Phase.

  • Fix: Flush column with 100% Ethanol (for immobilized phases) for 2 hours. Always keep a dedicated column for basic mobile phases to prevent hysteresis.

Issue 3: Elution Order Reversal

  • Insight: Changing the alcohol modifier from Ethanol to Isopropanol (IPA) can sometimes reverse the elution order on Amylose columns due to conformational changes in the polymer strands. This is a useful tool if the minor impurity elutes after the main peak (which is undesirable for quantitation).

References

  • Chiral Technologies. (2020). Chiral Separation of Amino Alcohol Enantiomers. Benchchem Technical Notes. Link

  • Phenomenex. (2020). HPLC Technical Tip: Chiral Method Development. Link

  • Karlsson, A., & Aspegren, A. (2000).[3] Enantiomeric separation of amino alcohols on protein phases using statistical experimental design. Journal of Chromatography A. Link

  • Ilisz, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates. Yakhak Hoeji. Link

  • Sigma-Aldrich (Merck). Chiral HPLC Column Selection Guide. Link

Sources

Absolute Configuration Determination of 2-Amino-1-methylcyclopentan-1-ol: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Tertiary Alcohol" Challenge

The determination of the absolute configuration of 2-amino-1-methylcyclopentan-1-ol presents a specific stereochemical challenge often underestimated in standard workflows. Unlike simple secondary amino alcohols, the presence of a tertiary alcohol at C1 combined with a primary amine at C2 creates a steric and chemically distinct environment.

Standard protocols—such as direct Mosher esterification of the alcohol—often fail here due to the steric hindrance of the gem-methyl group at C1, leading to low yields, elimination side-products, or inconclusive


 values.

This guide outlines three validated pathways to unambiguously assign the stereochemistry of this scaffold, prioritizing methods that bypass the tertiary alcohol limitation by leveraging the reactive amine and the rigid cyclopentane core.

Part 1: The Stereochemical Landscape

Before selecting a method, the relative stereochemistry (diastereomerism) must be established. The molecule possesses two chiral centers (C1 and C2), resulting in four potential isomers (two enantiomeric pairs).

  • Cis-Amino Alcohol: The -OH and -NH

    
     groups are on the same face of the ring (Syn).
    
  • Trans-Amino Alcohol: The -OH and -NH

    
     groups are on opposite faces (Anti).
    

Critical Insight: In this gem-disubstituted system, if the -OH and -NH


 are trans, the C1-Methyl group is cis to the -NH

group. This spatial proximity is the key to NMR-based assignment.

Part 2: Comparative Methodology

Method A: Single Crystal X-Ray Diffraction (The Gold Standard)

Best for: Final confirmation of lead compounds, solid samples.

Because the parent amino alcohol is often a low-melting solid or viscous oil, direct crystallography is difficult. The "Self-Validating" approach involves derivatizing the amine (not the alcohol) to introduce crystallinity and a heavy atom.

  • Protocol: Formation of the p-bromobenzamide or the hydrochloride salt.

  • Advantage: Unambiguous absolute assignment (Flack parameter).

  • Limitation: Requires crystal growth; destructive (if not salt).

Method B: The "Amide-Mosher" + NOE Relay (The NMR Solution)

Best for: Oils, rapid in-process checks, non-crystalline samples.

Do not attempt to esterify the C1-hydroxyl with MTPA-Cl. The reaction is sluggish and prone to failure. Instead, use the Amide-Mosher Strategy :

  • Derivatize the C2-Amine: React with (

    
    )- and (
    
    
    
    )-MTPA-Cl (Mosher's Acid Chloride). The amine reacts quantitatively, avoiding the tertiary alcohol issues.
  • Assign C2: Use standard Mosher analysis (

    
    ) on the ring protons to determine the absolute configuration of C2.
    
  • Relay to C1 via NOE: Use 1D-NOE or 2D-NOESY to determine the relative orientation of the C1-Methyl group vs. the C2-Methine proton.

Method C: Cyclic Derivatization (Oxazolidinones)

Best for: Distinguishing Cis/Trans diastereomers and rigidifying for NMR.

Reacting the amino alcohol with triphosgene or CDI forms a cyclic 2-oxazolidinone.

  • Cis-Isomers: Cyclize rapidly to form a bicyclic [3.3.0] system.

  • Trans-Isomers: Cyclization is highly strained or impossible without distortion.

  • Analysis: If the product cyclizes, the relative stereochemistry is cis. The absolute configuration can then be determined by VCD or by using a chiral derivatizing agent initially.

Part 3: Decision Matrix & Workflows

Workflow Logic

The following diagram illustrates the decision process for selecting the correct analytical technique based on sample state and chemical reactivity.

Configuration_Workflow Start Isolated 2-Amino-1-methylcyclopentan-1-ol Check_State Physical State? Start->Check_State Solid Crystalline Solid Check_State->Solid Yes Oil Oil / Amorphous Check_State->Oil No XRay_Direct Direct X-Ray (Anomalous Dispersion) Solid->XRay_Direct Deriv_Check Derivatization Strategy Oil->Deriv_Check Result Absolute Configuration (1R,2S) etc. XRay_Direct->Result Salt_Form HCl/HBr Salt Formation Deriv_Check->Salt_Form For X-Ray Mosher_Path NMR Path: Amide Derivatization Deriv_Check->Mosher_Path For NMR (Faster) XRay_Salt X-Ray of Salt Salt_Form->XRay_Salt XRay_Salt->Result Exp_Mosher React NH2 with (R)- & (S)-MTPA-Cl Mosher_Path->Exp_Mosher Analysis_C2 Calculate Δδ (S-R) Assign C2 Config Exp_Mosher->Analysis_C2 NOE_Relay NOE Relay: C1-Me vs C2-H Analysis_C2->NOE_Relay NOE_Relay->Result

Caption: Decision workflow prioritizing X-ray for solids and the "Amide-Mosher" NMR strategy for oils.

Part 4: Experimental Protocols

Protocol 1: The "Amide-Mosher" Method (Recommended for Oils)

Principle: This protocol selectively derivatizes the primary amine (C2) while leaving the sterically hindered tertiary alcohol (C1) untouched.

Materials:

  • Substrate: 2-Amino-1-methylcyclopentan-1-ol (approx. 5-10 mg per reaction).

  • Reagents: (

    
    )-(-)-MTPA-Cl and (
    
    
    
    )-(+)-MTPA-Cl.
  • Base: Pyridine-d5 (allows in-tube reaction) or Triethylamine/DMAP.

  • Solvent: CDCl

    
     or C
    
    
    
    D
    
    
    (Benzene-d6 often gives better separation for Mosher analysis).

Step-by-Step:

  • Setup: Prepare two NMR tubes (or small vials).

  • Reaction A: Dissolve 5 mg substrate in 0.5 mL solvent. Add 1.5 eq. Pyridine and 1.2 eq. (

    
    )-MTPA-Cl.
    
  • Reaction B: Repeat with (

    
    )-MTPA-Cl.
    
  • Incubation: Shake at RT for 15-30 mins. (Amide formation is rapid; esterification of the tertiary -OH would take hours/days and heat).

  • Quench (Optional): If using vials, dilute with Et

    
    O, wash with 1M HCl, sat. NaHCO
    
    
    
    , dry and concentrate. If using Pyridine-d5 in-tube, analyze directly.
  • NMR Acquisition: Acquire

    
    H NMR. Focus on the C2-H (methine) and the Ring CH
    
    
    
    protons.

Data Analysis (The "Self-Validating" Logic):

  • Calculate

    
    .
    
  • Arrange the protons based on the sign of

    
    .[1]
    
  • Using the Mosher model for amides, assign the absolute configuration of C2 .

  • The Relay: Look at the NOE interaction between the C1-Methyl and the C2-Methine .

    • Strong NOE: C1-Me and C2-H are cis. (Implies Trans-Amino Alcohol).[2][3]

    • Weak/No NOE: C1-Me and C2-H are trans. (Implies Cis-Amino Alcohol).[2][4]

Protocol 2: X-Ray Crystallography via p-Bromobenzamide

Principle: The heavy bromine atom facilitates phase determination (anomalous scattering) even without a chiral reference.

  • Dissolve 20 mg of amino alcohol in DCM (1 mL).

  • Add Et

    
    N (1.5 eq) and p-bromobenzoyl chloride (1.1 eq).
    
  • Stir 1 hr at RT.

  • Aqueous workup (NaHCO

    
     wash).
    
  • Crystallization: Dissolve the crude amide in minimal hot Ethanol. Add Hexane dropwise until cloudy. Let stand for slow evaporation.

Part 5: Data Comparison & Performance

FeatureX-Ray (Salt/Derivative)NMR (Amide-Mosher)Cyclic Deriv. (Oxazolidinone)
Confidence Level Absolute (100%) High (90-95%)Medium (Relative Config)
Sample State Must be CrystalOil or SolidOil or Solid
Time to Result 2-7 Days (Growth + Beam)2-4 Hours1 Day
Sample Amount >10 mg<5 mg>10 mg
Cost High (Instrument/Service)Low (Reagents)Low
Tertiary -OH Issue Solved (Bypassed)Solved (Amide formation)Solved (Cyclization)
Key Limitation Crystallization failureConformational flexibilityRequires synthetic step

Part 6: Stereochemical Logic Visualization

The following diagram details the specific logic used to deduce the full configuration from the NMR data, bridging the gap between the C2 chiral center and the C1 center.

Stereochem_Logic Input NMR Data (Amide-Mosher) Step1 Step 1: Mosher Analysis (Δδ S-R) Input->Step1 C2_Config C2 Configuration Determined (e.g., 2S) Step1->C2_Config Step2 Step 2: NOE Analysis (C1-Me vs C2-H) C2_Config->Step2 CaseA Strong NOE (Me/H Cis) Step2->CaseA CaseB Weak NOE (Me/H Trans) Step2->CaseB ResultA Result: Trans-Amino Alcohol (1R, 2S) CaseA->ResultA Implies Anti OH/NH2 ResultB Result: Cis-Amino Alcohol (1S, 2S) CaseB->ResultB Implies Syn OH/NH2

Caption: Logic flow for assigning C1 configuration based on C2 Mosher analysis and relative NOE data.

References

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons.[5] Nature Protocols, 2, 2451–2458. [Link]

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear Magnetic Resonance Enantiomer Reagents. Configuration of the Diastereomeric Amides... Journal of the American Chemical Society, 95(2), 512–519. [Link]

  • PubChem. (n.d.).[6] Cyclopentanol, 2-amino-1-methyl-, (1R,2S)-rel-.[7] National Library of Medicine. Retrieved October 26, 2023. [Link]

  • Flack, H. D. (1983). On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A, 39(6), 876-881. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-Amino-1-methylcyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Hazard Profile

Immediate Action Required: Treat 2-Amino-1-methylcyclopentan-1-ol (CAS: 20412-66-2) as a Corrosive, Combustible Organic Base .

Disposal is not merely "taking out the trash"; it is the final step of the experimental lifecycle. Improper disposal of amino alcohols frequently causes laboratory accidents due to exothermic neutralization (mixing with acids) or violent oxidation.

Chemical Identity & Critical Properties
PropertySpecificationOperational Implication
CAS Number 20412-66-2Unique identifier for waste manifests.
Functional Groups

Amine,

Alcohol
Dual reactivity: Basic (amine) and polar/protic (alcohol).
Acidity/Basicity Alkaline (pH > 11 in aq. sol)DO NOT mix with acid waste streams.
Flash Point

(Combustible)
Classify as Ignitable Waste (D001) if solvent flashpoint <

.
GHS Hazards H314 (Causes burns), H318 (Eye damage)Requires chemically resistant PPE (Nitrile/Neoprene).

Pre-Disposal Assessment & Segregation

The Core Directive: Segregation is the primary defense against waste container pressurization and explosions.

The "Self-Validating" Segregation System

To ensure safety, you must validate the waste stream before pouring.

  • Check pH: If the waste stream is acidic (pH < 4), STOP . Adding this amine will cause an immediate exotherm and potential geyser.

  • Check Oxidizers: Ensure the container has never held nitric acid or perchlorates. Amines + Oxidizers = Hypergolic ignition risk.

  • Check Halogens: Unless the amine is already dissolved in DCM/Chloroform, segregate into Non-Halogenated streams to reduce disposal costs and incineration complexity.

Logic Flow: Waste Stream Selection

The following diagram illustrates the decision logic for segregating 2-Amino-1-methylcyclopentan-1-ol.

WasteSegregation Start Waste: 2-Amino-1-methylcyclopentan-1-ol StateCheck Physical State? Start->StateCheck SolidWaste Solid/Residue StateCheck->SolidWaste Solid LiquidWaste Liquid/Solution StateCheck->LiquidWaste Liquid StreamA Stream A: Solid Hazardous (Tag: Toxic, Corrosive) SolidWaste->StreamA SolventCheck Solvent Type? LiquidWaste->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated (MeOH, EtOAc, Water) SolventCheck->NonHalogenated No Halogens StreamB Stream B: Halogenated Organic (Tag: Toxic, Corrosive) Halogenated->StreamB StreamC Stream C: Alkaline Organic (Tag: Flammable, Corrosive) NonHalogenated->StreamC

Figure 1: Decision matrix for selecting the correct waste stream to prevent incompatibility reactions.

Step-by-Step Disposal Protocol

Phase 1: Preparation
  • PPE: Splash goggles, lab coat, nitrile gloves (double-gloved recommended due to corrosivity).

  • Vessel: Use High-Density Polyethylene (HDPE) or glass containers. Avoid metal containers (aluminum) as amines can be corrosive to certain alloys.

Phase 2: Bench-Level Quenching (Optional but Recommended)

If you have a reactive reaction mixture containing unreacted reagents (e.g., acid chlorides, hydrides) alongside the amine:

  • Cool the reaction vessel to

    
    .
    
  • Slowly add methanol or water to quench reactive species.

  • Verify pH: Ensure the final mixture is stable. If highly basic (pH > 12), do not neutralize with strong acid in the waste container. Dispose of as "Alkaline Waste."

Phase 3: Transfer & Labeling
  • Select Stream: Refer to Figure 1. Most commonly, this will be Stream C (Non-Halogenated Organic - Alkaline) .

  • Labeling: Attach a hazardous waste tag before filling.

    • Constituents: Write "2-Amino-1-methylcyclopentan-1-ol" (do not use abbreviations like "Amino-alcohol").

    • Hazards: Check "Corrosive" and "Toxic."[1][2][3] Check "Flammable" if in organic solvent.

  • Transfer: Pour using a funnel to prevent drips. Leave 10% headspace in the container for vapor expansion.

  • Cap: Screw the cap on tightly immediately after filling. Do not leave open in the fume hood.

Emergency Spill Response

Scenario: You have dropped a 100mL bottle of pure 2-Amino-1-methylcyclopentan-1-ol on the floor.

Immediate Response Workflow
  • Alert: Announce the spill. Evacuate immediate area if vapors are strong.

  • Isolate: Turn off ignition sources (hot plates, stirrers).

  • Assess: If the spill is >500mL or in a confined space, call EHS/Emergency Services. If <500mL and manageable, proceed.

SpillResponse Spill Spill Detected PPE Don PPE (Goggles, Nitrile, Coat) Spill->PPE Contain Containment (Absorbent Snakes/Pads) PPE->Contain Neutralize Neutralization (Citric Acid or Sand) Contain->Neutralize Collect Collect Debris (Scoop to Bag) Neutralize->Collect Label Label as Hazardous Waste Collect->Label

Figure 2: Operational workflow for managing a bench-scale spill of amino alcohols.

Specific Neutralization Tactic
  • Do NOT use strong mineral acids (HCl, H2SO4) to clean the spill; this generates dangerous heat and fumes.

  • Use: Citric acid (solid) or sodium bisulfate (weak acid) mixed with an absorbent (vermiculite or clay).

  • Action: Sprinkle the weak acid/absorbent mix over the spill from the outside in. Wait for absorption.[4] Sweep into a heavy-duty plastic bag.

Regulatory Compliance & Classification

To maintain "Authoritative Grounding," you must align with federal standards.

Regulatory BodyClassification CodeDescription
EPA (RCRA) D002 (Corrosive)If aqueous pH

12.5.
EPA (RCRA) D001 (Ignitable)If flash point

(common in solvent mixtures).[5]
DOT Class 8 (Corrosive)Proper Shipping Name: Amines, liquid, corrosive, n.o.s. (2-Amino-1-methylcyclopentan-1-ol)
Sewer Authority PROHIBITED Never pour amines down the drain. They are toxic to aquatic life and disrupt water treatment bacteria.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • PubChem. (2023). 2-Amino-1-methylcyclopentan-1-ol Compound Summary (CID 12418453).[6] National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. [Link]

Sources

Personal protective equipment for handling 2-Amino-1-methylcyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult on the scale-up and safe handling of chiral building blocks. 2-Amino-1-methylcyclopentan-1-ol (CAS: 20412-66-2) is a prime example of a deceptively simple molecule that requires rigorous operational discipline. Widely utilized as a critical chiral amino alcohol building block in the synthesis of cyclin-dependent kinase (CDK) 2/4/6 inhibitors for oncology [1], its dual functionality—a primary amine and a tertiary alcohol on a lipophilic cyclopentyl ring—presents unique operational hazards.

This guide provides a self-validating framework for its safe handling, ensuring both scientific integrity and operator safety.

Mechanistic Hazard Assessment

To handle this chemical safely, we must first understand the causality behind its hazard classifications :

  • Corrosive Nucleophilicity (H318/H315): The primary amine acts as a strong localized base. Upon contact with the aqueous environment of the cornea or skin, it rapidly elevates the local pH. This triggers the saponification of lipid bilayers and the irreversible denaturation of structural proteins. Immediate flushing is not just a precaution; it is a kinetic race against cellular lysis.

  • Combustibility Profile (H227): While the hydroxyl and amino groups lower the vapor pressure via intermolecular hydrogen bonding, the cyclopentyl backbone provides a sufficient hydrocarbon moiety to support combustion. During exothermic reactions (e.g., epoxide ring-opening during its synthesis [1]), localized heating can easily push the liquid past its flash point.

  • Respiratory Irritation (H335): Aerosolization of the amine interacts with the mucous membranes of the respiratory tract, forming alkaline micro-environments that acutely irritate the epithelium.

Quantitative Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling concentrated amino alcohols. The following matrix outlines the required protective barriers and the quantitative metrics that validate their use .

PPE CategorySpecificationQuantitative MetricMechanistic Rationale
Eye Protection ANSI Z87.1+ Goggles or Face ShieldImpact rating, zero-gap sealPrevents alkaline saponification of the cornea from micro-splashes.
Hand Protection Nitrile or Butyl Rubber GlovesThickness ≥ 0.4 mm, Breakthrough > 480 minPrevents transdermal permeation of the lipophilic cyclopentyl ring.
Body Protection Flame-Resistant (FR) Lab CoatNomex IIIA or equivalentMitigates H227 combustion risks during exothermic synthetic steps.
Respiratory ABEK-P3 Filter (if outside hood)99.95% particulate/vapor filtrationChemically neutralizes basic amine vapors before inhalation.

Operational Workflow & Handling Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation check of the current step is successful.

Step 1: Pre-Operational Environmental Validation

  • Action: Verify the fume hood face velocity is >100 fpm (0.5 m/s).

  • Causality: This ensures that any volatilized amine is captured before reaching the operator's breathing zone, mitigating the H335 hazard.

  • Self-Validating Check: Hold a delicate tissue at the sash opening; it must be visibly drawn inward, confirming negative pressure. Do not proceed if the tissue remains static.

Step 2: Inert Atmosphere Establishment

  • Action: Purge the reaction vessel and the primary chemical container with an inert gas (Argon or Nitrogen).

  • Causality: Displacing oxygen mitigates the H227 combustible hazard. This is strictly required if the subsequent reaction involves exothermic steps, which are notorious safety hazards in the synthesis of this molecule [1].

Step 3: Volumetric Transfer

  • Action: Use positive displacement pipettes or gas-tight syringes for transfer.

  • Causality: Pouring or using standard air-displacement pipettes can cause aerosolization of the viscous liquid. Gas-tight syringes maintain a closed system, directly preventing respiratory exposure.

Step 4: Post-Transfer Decontamination

  • Action: Wipe down all exterior surfaces of the primary container with a dilute weak acid solution (e.g., 5% citric acid) before returning it to the storage cabinet.

  • Self-Validating Check: Swab the exterior of the container with a pH indicator strip. It must read neutral (pH ~7).

Spill Response & Disposal Plan

In the event of a spill, standard solvent cleanup procedures will fail and potentially exacerbate the hazard.

Step 1: Containment and Neutralization

  • Action: Do not use water. Immediately cover the spill with a weak solid acid (e.g., citric acid or sodium bisulfate).

  • Causality: We specifically use weak acids because neutralizing a strong base with a strong acid (like HCl) is highly exothermic. The heat generated would vaporize the unreacted amine, exacerbating the respiratory hazard and potentially igniting the combustible liquid [1].

Step 2: Absorption and Verification

  • Action: Absorb the neutralized ammonium salt with an inert, non-combustible material like vermiculite.

  • Self-Validating Check: Press a wet pH indicator strip against the absorbed mixture before final bagging. The pH must read between 6.0 and 8.0. If it remains >8.0, apply additional citric acid.

Step 3: Disposal

  • Action: Segregate the sealed bags as basic, combustible organic waste. Never mix this waste stream with strong oxidizing agents.

Workflow Visualization

HandlingWorkflow Start Pre-Operation: Verify Hood Velocity (>100 fpm) PPE Don PPE Matrix (Nitrile, FR Coat, Goggles) Start->PPE Inert Establish Inert Atmosphere (Ar/N2 Purge) PPE->Inert Transfer Volumetric Transfer (Gas-Tight Syringe) Inert->Transfer SpillCheck Spill or Aerosolization Detected? Transfer->SpillCheck Neutralize Neutralize with Weak Acid (Citric Acid) SpillCheck->Neutralize  Yes Dispose Segregate as Basic Combustible Waste SpillCheck->Dispose  No Absorb Absorb with Vermiculite Neutralize->Absorb Absorb->Dispose End Decontaminate Surfaces & Log Inventory Dispose->End

Figure 1: Standard operating procedure and spill response workflow for the amino alcohol.

References

  • Duan, S. Q., et al. (2020). "Developing a Multistep Continuous Manufacturing Process for (1R,2R)-2-Amino-1-methylcyclopentan-1-ol." Organic Process Research & Development, 24(12), 2734-2744. URL:[Link]

  • Sigma-Aldrich. "Safety Data Sheet for 2-Amino-1-methylcyclopentan-1-ol (CAS 20412-66-2)." MilliporeSigma. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12418453, 2-Amino-1-methylcyclopentan-1-ol." PubChem. URL:[Link]

Sources

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